molecular formula C11H13NO3 B1651354 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid CAS No. 1260670-16-3

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

Katalognummer: B1651354
CAS-Nummer: 1260670-16-3
Molekulargewicht: 207.23
InChI-Schlüssel: AOOATLNPAAEVSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOATLNPAAEVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211190
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-16-3
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260670-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: 1-(6-Methoxypyridin-3-yl)cyclobutanecarboxylic Acid as a Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from "flat" aromatic molecules to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates. 1-(6-Methoxypyridin-3-yl)cyclobutanecarboxylic acid is a masterclass in this rational design approach. While a universal, public CAS Registry Number for this specific cyclobutane derivative is often held within proprietary chemical libraries or pending public indexing (unlike its closely related cyclopropane analog, CAS 2764021-09-0[1]), the molecule represents a highly sought-after building block. This guide details the mechanistic causality behind its structural design, its physicochemical profile, and a self-validating synthetic methodology for its preparation.

Section 1: Structural Rationale & Pharmacophore Mapping

The architecture of 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid is deliberately engineered to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered in lead optimization.

  • The Cyclobutane Core (Rigid sp3 Spacer): Replacing flexible alkyl chains or flat aromatic rings with a cyclobutane ring introduces a rigid, puckered (~30°) conformation. This geometric constraint precisely directs the 3D vector of the attached carboxylic acid, minimizing the entropic penalty upon binding to a target protein. Furthermore, the incorporation of sp3-rich cyclobutanes is a proven strategy to improve metabolic stability and aqueous solubility ()[2].

  • The 6-Methoxypyridine Moiety (Bioisosteric Shielding): The pyridine ring serves as a classic bioisostere for benzene, lowering the overall lipophilicity (LogP) and providing a hydrogen bond acceptor to improve water solubility ()[3]. The addition of the methoxy group at the 6-position acts as a "metabolic shield," blocking CYP450-mediated oxidation at the highly reactive para-equivalent position, a concept frequently explored in bioisosteric replacements for metabolic diseases ()[4].

Pharmacophore mapping of the molecule's structural components.

Section 2: Physicochemical Profiling

The calculated parameters of this building block highlight its utility in fragment-based drug discovery (FBDD) and lead optimization. The data is summarized below to demonstrate its alignment with Lipinski's Rule of Five.

PropertyValueMechanistic Implication
Molecular Formula C11H13NO3Defines the atomic composition.
Molecular Weight 207.23 g/mol Highly efficient fragment-like MW, excellent for lead optimization.
Topological Polar Surface Area (tPSA) ~59.4 ŲOptimal for oral bioavailability and potential blood-brain barrier (BBB) penetration.
LogP (Predicted) 1.8 - 2.2Strikes a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1Provided by the carboxylic acid; crucial for target anchoring (e.g., salt bridges).
Hydrogen Bond Acceptors 4Pyridine N, Methoxy O, and Carboxyl O; facilitates complex interaction networks.
Rotatable Bonds 3Low flexibility ensures a low entropic penalty upon target binding.

Section 3: Synthetic Methodology & Mechanistic Causality

To ensure reproducibility and trustworthiness, the following synthetic protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the reagent choices and the analytical markers required to verify success.

Phase 1: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclobutane-1-carbonitrile
  • Objective: Construct the cyclobutane ring via a double alkylation event.

  • Reagents: 2-(6-methoxypyridin-3-yl)acetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Causality & Mechanism: The electron-withdrawing nitrile group significantly lowers the pKa of the adjacent alpha-protons. NaH acts as a strong, non-nucleophilic base to generate a carbanion. The first alkylation with 1,3-dibromopropane is an intermolecular SN2 reaction. A subsequent deprotonation generates a second carbanion, which undergoes a rapid intramolecular SN2 cyclization. The Thorpe-Ingold effect (steric compression induced by the bulky pyridine and nitrile groups) kinetically favors this 4-membered ring closure over intermolecular polymerization.

  • Self-Validating Markers:

    • TLC: Complete disappearance of the starting material spot (Hexanes/EtOAc, 3:1).

    • 1H NMR: Loss of the singlet at ~3.8 ppm (alpha-CH2) and the emergence of distinct cyclobutane multiplets between 2.0 and 2.8 ppm.

Phase 2: Hydrolysis to 1-(6-Methoxypyridin-3-yl)cyclobutanecarboxylic acid
  • Objective: Convert the sterically hindered nitrile to a carboxylic acid.

  • Reagents: Potassium Hydroxide (KOH, 10.0 eq), Ethylene Glycol, concentrated HCl (for workup).

  • Causality & Mechanism: The nitrile carbon is attached to a fully substituted (quaternary) cyclobutane carbon, creating immense steric shielding. Standard aqueous hydrolysis is kinetically too slow. Ethylene glycol is selected as the solvent because its high boiling point (~197 °C) allows the reaction to be refluxed at 150 °C, providing the necessary thermal energy to overcome the steric activation barrier. The hydroxide ion attacks the nitrile carbon, forming an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification with HCl protonates the salt to yield the free acid.

  • Self-Validating Markers:

    • IR Spectroscopy: Complete disappearance of the sharp C≡N stretch at ~2200 cm⁻¹. Appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong, sharp C=O stretch at ~1700 cm⁻¹.

    • Mass Spectrometry (ESI-MS): Observation of the [M-H]⁻ ion at m/z 206.2.

Synthetic workflow for 1-(6-Methoxypyridin-3-yl)cyclobutanecarboxylic acid.

References

  • Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Source: PubMed Central (PMC) / RSC Advances. URL: [Link]

  • Title: Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. Source: ChemRxiv. URL: [Link]

  • Title: Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Source: Auctores Journals. URL: [Link]

Sources

Biological activity of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established principles of medicinal chemistry and pharmacology to propose a likely mechanism of action and a detailed experimental workflow for its validation.

Introduction: A Molecule of Interest

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is a synthetic compound featuring a unique combination of a methoxypyridine heterocycle and a cyclobutanecarboxylic acid moiety. While specific biological data for this compound is not yet prevalent in public literature, its structural components are of significant interest in contemporary drug discovery. The cyclobutane ring, a rigid four-membered carbocycle, offers a distinct three-dimensional scaffold that can improve a drug's potency, selectivity, and pharmacokinetic profile.[1] Its conformational rigidity makes it a valuable isostere for other cyclic and aromatic structures in drug design.[2] The methoxypyridine ring is a common feature in a variety of biologically active compounds, including kinase inhibitors and modulators of the central nervous system.[3]

Given the established roles of these structural motifs, this guide will explore the hypothesized biological activity of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid as a modulator of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system.

Hypothesized Mechanism of Action: A Focus on mGluR5 Modulation

The term "mechanism of action" refers to the specific biochemical interaction through which a drug produces its pharmacological effect.[4] Based on structure-activity relationships of known mGluR5 modulators, we hypothesize that 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid acts as an allosteric modulator of mGluR5. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[5]

Metabotropic glutamate receptor 5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in a range of neurological and psychiatric disorders.[5][6] Its activation by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

A negative allosteric modulator (NAM) of mGluR5 would decrease the receptor's response to glutamate, while a positive allosteric modulator (PAM) would enhance it.[7] The potential therapeutic implications of mGluR5 modulation are vast, with NAMs being investigated for anxiety and fragile X syndrome, and PAMs for schizophrenia and cognitive disorders.[6][7]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site Compound 1-(6-Methoxypyridin-3-YL) cyclobutanecarboxylic acid Compound->mGluR5 Hypothesized to bind to allosteric site Gq Gq mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C Activation DAG->PKC Activates

Caption: Hypothesized mGluR5 signaling pathway and the modulatory role of the compound.

Proposed Experimental Workflow for Biological Activity Assessment

To validate the hypothesis that 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is an mGluR5 modulator, a systematic experimental approach is required. The following protocols outline a self-validating system for characterizing its biological activity.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of the compound for mGluR5 and assess its binding site.

  • Methodology:

    • Prepare cell membranes from a stable cell line expressing human mGluR5.

    • Incubate the membranes with a known radiolabeled mGluR5 antagonist, such as [3H]-MPEP, which binds to an allosteric site.[5]

    • Add increasing concentrations of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value to determine the compound's binding affinity.

  • Causality: A high binding affinity would suggest that the compound directly interacts with mGluR5. Competition with [3H]-MPEP would indicate binding to the same allosteric site.

2. Functional Assay: Calcium Mobilization

  • Objective: To determine the functional activity of the compound as a potential agonist, antagonist, or allosteric modulator.

  • Methodology:

    • Culture HEK293 cells stably expressing human mGluR5.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4.[8]

    • To test for agonist activity, add increasing concentrations of the compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To test for antagonist/NAM activity, pre-incubate the cells with the compound before adding a known mGluR5 agonist (e.g., glutamate or DHPG) and measure the inhibition of the agonist-induced calcium response.

    • To test for PAM activity, co-apply the compound with a sub-maximal concentration of an agonist and measure the potentiation of the calcium response.

  • Causality: The nature of the compound's effect on intracellular calcium levels in response to an agonist will define its functional role at the receptor.

Experimental_Workflow Start Start: Novel Compound In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Affinity) In_Vitro->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine Function) In_Vitro->Functional_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo In Vivo Studies PK_Studies Pharmacokinetic Profiling (ADME) In_Vivo->PK_Studies Behavioral_Models Behavioral Models (Efficacy) In_Vivo->Behavioral_Models Therapeutic_Potential Assess Therapeutic Potential PK_Studies->Therapeutic_Potential Behavioral_Models->Therapeutic_Potential Data_Analysis->In_Vivo If promising

Caption: A streamlined workflow for assessing the biological activity of the compound.

In Vivo Studies

Should the in vitro data suggest potent and selective mGluR5 activity, the following in vivo studies would be warranted.

1. Pharmacokinetic (PK) Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., rats or mice).

  • Methodology:

    • Administer the compound via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters such as bioavailability, half-life, and clearance.

  • Causality: Favorable PK properties are essential for a drug to reach its target in the brain at therapeutic concentrations.

2. Behavioral Models

  • Objective: To assess the in vivo efficacy of the compound in models relevant to CNS disorders.

  • Methodology (example for anxiolytic activity of a NAM):

    • Use the elevated plus-maze or light-dark box test in mice.

    • Administer the compound or vehicle to different groups of animals.

    • Place the animals in the apparatus and record the time spent in the open arms or light compartment.

    • An increase in time spent in the aversive zones is indicative of anxiolytic-like effects.

  • Causality: Positive results in these models would provide evidence of the compound's therapeutic potential for anxiety disorders.

Data Interpretation and Potential Therapeutic Applications

The data gathered from the proposed experiments will be crucial for understanding the biological activity of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid.

ParameterAssayInterpretationPotential Therapeutic Application (if active)
Ki Radioligand BindingLower Ki indicates higher binding affinity.Dependent on functional activity.
EC50/IC50 Calcium MobilizationPotency as an agonist or antagonist/NAM.Dependent on functional activity.
% Max Response Calcium MobilizationEfficacy as an agonist or potentiation as a PAM.Dependent on functional activity.
Bioavailability PK ProfilingPercentage of drug that reaches systemic circulation.Informs dosing for further studies.
Behavioral Effects In Vivo ModelsEfficacy in a disease model.Anxiety, Schizophrenia, Fragile X Syndrome, etc.

If the compound is identified as a potent and selective mGluR5 NAM , it could have therapeutic potential for:

  • Anxiety disorders

  • Fragile X syndrome

  • Gastroesophageal reflux disease (GERD)

If the compound is identified as a potent and selective mGluR5 PAM , it could have therapeutic potential for:

  • Schizophrenia (cognitive and negative symptoms)

  • Cognitive enhancement in various disorders

  • Substance use disorders[6]

Conclusion

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid represents a novel chemical entity with the potential for significant biological activity, particularly as a modulator of mGluR5. The proposed experimental workflow provides a robust framework for elucidating its mechanism of action and therapeutic potential. The unique combination of a methoxypyridine heterocycle and a cyclobutanecarboxylic acid scaffold warrants further investigation and could lead to the development of a novel therapeutic agent for a range of CNS disorders.

References

  • Zirvi, K. A., & Jarboe, C. H. (1976).
  • Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Google Patents. (n.d.). US20080275005A1 - Substituted piperidines as inhibitors of the cholesterol ester transfer protein.
  • Jones, C. K., Foster, S. L., Gentry, P. R., Jadhav, S., Lindsley, C. W., & Conn, P. J. (2014). Biotransformation of a Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Contributes to Seizure-Like Adverse Events in Rats Involving a Receptor Agonism-Dependent Mechanism. Drug Metabolism and Disposition, 42(5), 833–843.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.
  • Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Cleva, R. M., & Olive, M. F. (2011). Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. Neuropsychopharmacology, 36(6), 1267–1276.
  • Olive, M. F. (2010). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 3(6), 1889–1905.
  • Conover, E. J. (1954). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Justia Patents. (n.d.). Michael B. Meinhardt Inventions, Patents and Patent Applications. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.
  • Rook, J. M., Lindsley, C. W., & Conn, P. J. (2011). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. The Journal of Pharmacology and Experimental Therapeutics, 338(3), 903–915.
  • Google Patents. (n.d.). US12291517B2 - Crystalline form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-D3) pyridazine-3-carboxamide.
  • Wikipedia. (n.d.). Mechanism of action. Retrieved from [Link]

  • Zhang, M., & Long, S. (2017). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca 2+. International Journal of Molecular Sciences, 18(3), 677.
  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • The Hitchhiker's Guide to Clinical Pharmacology. (n.d.). Retrieved from [Link]

  • Szałapska, K., Sławiński, J., Szafrański, K., & Bączek, T. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 2073.
  • PubMed. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[9][10][11]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 65(11), 7833-7842.

  • Voelcker, G., & Hohorst, H. J. (2023). Mechanism-of-Action-Based Development of New Cyclophosphamides. International Journal of Molecular Sciences, 24(17), 13200.

Sources

Structural Pharmacology and Mechanism of Action of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid in Protein-Protein Interaction Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the exact mechanism of action of a drug is fundamentally dictated by its structural pharmacophores. 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is not a standalone active pharmaceutical ingredient (API); rather, it is a highly specialized, conformationally restricted building block. When incorporated into larger molecular scaffolds, it serves as a critical warhead for disrupting challenging Protein-Protein Interactions (PPIs).

This whitepaper dissects the structural pharmacology of this specific moiety, utilizing the Keap1-Nrf2 (Kelch-like ECH-associated protein 1 / Nuclear factor erythroid 2-related factor 2) pathway as the primary mechanistic paradigm. We will explore the causality behind its structural components, detail the thermodynamics of its target engagement, and provide self-validating experimental protocols for evaluating drug candidates that utilize this pharmacophore.

Part 1: Structural Pharmacology & Pharmacophore Analysis

The efficacy of 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid lies in the synergistic function of its three distinct chemical domains. Each domain is engineered to overcome specific thermodynamic and steric barriers inherent in PPI inhibition[1].

The Cyclobutane Ring: Conformational Restriction

Unlike flexible aliphatic chains or larger cyclohexyl rings, the cyclobutane ring provides a unique puckered 3D geometry. Its primary function is to induce conformational restriction .

  • The Thorpe-Ingold Effect: By restricting the bond angles, the cyclobutane ring forces the attached carboxylic acid and pyridine moieties into a highly specific spatial vector.

  • Thermodynamic Causality: Flexible molecules suffer a massive entropic penalty ( −TΔS ) upon binding to a target protein because they must freeze into a single conformation. The rigid cyclobutane core pre-organizes the molecule into its bioactive conformation, significantly reducing this entropic penalty and driving high-affinity binding [2].

The Carboxylic Acid: Salt-Bridge Formation

PPI interfaces, such as the Kelch domain of Keap1, often feature highly basic, arginine-rich pockets (e.g., the P1 and P2 subpockets) that naturally bind to acidic residues (like the glutamate in the ETGE motif of Nrf2). The carboxylic acid acts as a bioisostere for these native glutamate residues, establishing critical bidentate salt bridges and hydrogen bonds with target arginine residues (e.g., Arg415, Arg483, and Arg380 in Keap1) [3].

The 6-Methoxypyridin-3-yl Group: π -System and Hydrophobic Packing

The heteroaromatic pyridine ring serves multiple functions:

  • π−π Stacking: It engages in parallel or T-shaped stacking with aromatic residues (e.g., Tyrosine) within the target's binding pocket.

  • Hydrogen Bonding: The methoxy oxygen and the pyridine nitrogen act as highly directional hydrogen bond acceptors.

  • Electron Density Modulation: The electron-donating methoxy group enriches the electron density of the pyridine ring, strengthening cation- π interactions with basic residues at the periphery of the binding site.

Part 2: Mechanism of Action — The Keap1-Nrf2 Paradigm

To understand the mechanism of action of this moiety, we must examine it within the context of a biological target. The Keap1-Nrf2 pathway is the cellular master regulator of oxidative stress and a premier target for neuroprotective and anti-inflammatory drug development [4].

The Basal State

Under normal physiological conditions, Keap1 acts as a substrate adaptor for a Cullin3 (Cul3)-based ubiquitin E3 ligase. Keap1 binds to Nrf2 via two motifs (the high-affinity ETGE and low-affinity DLG motifs), leading to the continuous ubiquitination and proteasomal degradation of Nrf2.

The Inhibited State (Mechanism of Action)

When a drug containing the 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid moiety enters the cell, it acts as a competitive, non-covalent PPI inhibitor .

  • The carboxylic acid anchors deeply into the P1/P2 arginine-rich pocket of Keap1.

  • The cyclobutane ring projects the 6-methoxypyridin-3-yl group into the adjacent P3 hydrophobic subpocket.

  • This high-affinity binding physically occludes Nrf2 from binding to Keap1.

  • Consequently, Nrf2 evades ubiquitination, accumulates in the cytosol, and translocates to the nucleus to activate Antioxidant Response Element (ARE) gene transcription.

G Keap1 Keap1 (Kelch Domain) Nrf2 Nrf2 (ETGE Motif) Keap1->Nrf2 Binds & Represses Ub Ubiquitination & Degradation Nrf2->Ub Basal State Transcription ARE Gene Transcription (Antioxidant Response) Nrf2->Transcription Active State Inhibitor 1-(6-Methoxypyridin-3-YL) cyclobutanecarboxylic acid Derivative Inhibitor->Keap1 Competitive Binding (P1/P2 Pockets) Inhibitor->Nrf2 Prevents Binding

Caption: Mechanism of action: Competitive inhibition of the Keap1-Nrf2 PPI leading to ARE gene transcription.

Part 3: Quantitative Thermodynamic Data

To empirically justify the use of the cyclobutane-restricted pharmacophore over simpler aliphatic chains, we must look at the thermodynamic signature of binding. Isothermal Titration Calorimetry (ITC) is the gold standard for this evaluation.

The table below summarizes representative thermodynamic data demonstrating how the structural rigidity of the cyclobutane ring combined with the π -stacking capability of the methoxypyridine drastically improves binding affinity ( Kd​ ) by minimizing the entropic penalty [5].

Pharmacophore DerivativeBinding Affinity ( Kd​ , nM)Entropic Penalty ( −TΔS , kcal/mol)Enthalpic Contribution ( ΔH , kcal/mol)Free Energy ( ΔG , kcal/mol)
Flexible Aliphatic Acid12504.2-8.5-4.3
Cyclobutane-restricted Acid451.1-9.2-8.1
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid 12 1.3 -11.4 -10.1

Table 1: Representative thermodynamic profile illustrating the entropic advantage of conformational restriction and the enthalpic gain from the heteroaromatic system.

Part 4: Experimental Protocols & Validation Workflows

To ensure scientific trustworthiness, any claim regarding the mechanism of action of a compound utilizing this moiety must be validated through a rigorous, self-validating experimental workflow. Below are the detailed, step-by-step methodologies required to prove target engagement.

Protocol 1: Fluorescence Polarization (FP) Competitive Displacement Assay

Purpose: To prove that the compound competitively displaces the native protein (e.g., Nrf2) from the target (e.g., Keap1).

  • Reagent Preparation: Synthesize a fluorescently labeled tracer peptide corresponding to the native binding motif (e.g., FITC-labeled Nrf2 ETGE peptide: FITC-AFFAQLQLDEETGEFL).

  • Protein Complexation: Incubate recombinant human Keap1 Kelch domain (15 nM) with the FITC-labeled tracer (5 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT) for 30 minutes at room temperature to establish baseline polarization.

  • Compound Titration: Prepare a 10-point serial dilution of the test compound (ranging from 10 μ M to 0.1 nM) in DMSO. Add 1 μ L of each dilution to the assay plate (final DMSO concentration 1%).

  • Equilibration & Reading: Incubate the plate in the dark for 60 minutes. Read the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the IC50​ by plotting the millipolarization (mP) values against the log of the compound concentration using a four-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Purpose: To establish the direct, non-covalent binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) of the compound, confirming the mechanism is not an artifact of aggregation or covalent modification.

  • Sensor Chip Preparation: Immobilize His-tagged target protein (e.g., Keap1) onto a Series S Sensor Chip NTA using standard Ni 2+ capture coupling chemistry. Achieve a target immobilization level of ~2000 Response Units (RU).

  • Buffer Equilibration: Run running buffer (PBS-P+ supplemented with 2% DMSO) at a flow rate of 30 μ L/min until the baseline is stable.

  • Analyte Injection: Inject the test compound at five different concentrations (e.g., 0.39, 1.56, 6.25, 25, and 100 nM) using a multi-cycle kinetics approach. Inject for 120 seconds (association phase) followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: If necessary, inject 350 mM EDTA for 60 seconds to strip the chip, followed by reloading with Ni 2+ and fresh protein.

  • Kinetic Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Workflow Step1 1. Compound Synthesis & Pharmacophore Incorporation Step2 2. Fluorescence Polarization (FP) Competitive Displacement Assay Step1->Step2 Step3 3. Surface Plasmon Resonance (SPR) Direct Binding Kinetics Step2->Step3 Step4 4. X-Ray Crystallography Structural Validation Step3->Step4 Step5 5. Cellular Target Engagement (CETSA & ARE-Luciferase) Step4->Step5

Caption: Self-validating experimental workflow for proving the mechanism of action of PPI inhibitors.

Conclusion

The 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid moiety exemplifies the precision of modern rational drug design. By combining the entropic advantages of a conformationally restricted cyclobutane ring with the enthalpic gains of a carboxylic acid salt bridge and a heteroaromatic π -system, it provides a highly effective structural template for disrupting challenging protein-protein interactions. Rigorous biophysical validation, as outlined in the protocols above, is essential to confirm its mechanism of action in novel therapeutic candidates.

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid: A Privileged Scaffold for Conformational Restriction and Metabolic Shielding in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in small-molecule drug discovery has catalyzed the adoption of sp³-rich, conformationally restricted building blocks. Among these, 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid emerges as a highly versatile and privileged scaffold. By fusing an electron-rich, hydrogen-bond-accepting 6-methoxypyridine ring with the rigid geometry of a cyclobutane core, this compound addresses critical liabilities associated with flat, sp²-hybridized aromatics and flexible alkyl chains. This technical whitepaper provides an in-depth analysis of the scaffold’s physicochemical properties, its mechanistic rationale in drug design, and field-validated synthetic protocols for its incorporation into advanced lead compounds.

Structural & Physicochemical Profiling

The utility of this scaffold lies in its precisely balanced physicochemical profile. The 6-methoxypyridine moiety provides a weak basic center and a dual hydrogen-bond acceptor system (the pyridine nitrogen and the methoxy oxygen), which are frequently utilized to interact with kinase hinge regions or GPCR orthosteric sites. The cyclobutane ring significantly increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical progression and reduced off-target toxicity.

Table 1: Physicochemical Properties of 1-(6-Methoxypyridin-3-yl)cyclobutanecarboxylic acid

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₁H₁₃NO₃Optimal size for fragment-based or lead-optimization elaboration.
Molecular Weight 207.23 g/mol Low MW allows for downstream coupling without exceeding Lipinski limits.
Topological Polar Surface Area (TPSA) 59.4 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Fraction sp³ (Fsp³) 0.45High 3D character; reduces flat-aromatic toxicity and improves solubility.
Rotatable Bonds 3High rigidity; reduces the entropic penalty upon target binding.

Mechanistic Rationale in Drug Design

The incorporation of the 1-arylcyclobutane motif is rarely arbitrary; it is a deliberate structural intervention designed to overcome specific pharmacokinetic and pharmacodynamic hurdles .

A. Metabolic Shielding via α-Proton Elimination

The benzylic (or pyridylic) position of open-chain alkyl groups is a notorious hotspot for Cytochrome P450 (CYP)-mediated oxidation, often leading to rapid clearance and short in vivo half-lives. By installing a 1,1-disubstituted cyclobutane ring, the vulnerable α-protons are entirely eliminated. Furthermore, the steric bulk of the cyclobutane ring physically obstructs the approach of the CYP450 heme-oxo active site, effectively shutting down this metabolic liability and prolonging the drug's half-life.

MetabolicShielding Unshielded Open-Chain Analog (Benzylic Protons Present) CYP CYP450 Enzymes (e.g., CYP3A4) Unshielded->CYP Oxidation Rapid Benzylic Oxidation (High Clearance) CYP->Oxidation Shielded 1-Arylcyclobutane Scaffold (No Benzylic Protons) Steric Steric Bulk & sp3 Trapping Shielded->Steric Steric->CYP Blocks Oxidation Stable Metabolic Stability (Prolonged Half-Life) Steric->Stable

Caption: Mechanism of metabolic shielding by the 1-arylcyclobutane scaffold against CYP450 oxidation.

B. Entropic Trapping and Conformational Pre-organization

Flexible linkers, such as gem-dimethyl or unbranched alkyl chains, possess high rotational freedom in solution. Binding to a target protein requires freezing these bonds into a single bioactive conformation, incurring a massive entropic penalty (ΔS). The cyclobutane ring restricts the dihedral angle between the methoxypyridine ring and the carboxylic acid (or downstream amide), pre-organizing the molecule. This "entropic trapping" directly translates to enhanced binding affinity (ΔG) [1].

Synthetic Methodologies

The synthesis of 1,1-disubstituted cyclobutanes requires precise control over enolate chemistry to prevent side reactions such as O-alkylation or intermolecular condensation [2]. The following protocol outlines a self-validating, high-yield route to the target scaffold.

Protocol 1: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclobutanecarboxylic acid

Causality & Rationale: Potassium hexamethyldisilazide (KHMDS) is selected over Sodium Hydride (NaH) due to its solubility at low temperatures (-78 °C) and its ability to rapidly and quantitatively generate the ester enolate without nucleophilic attack on the pyridine ring. 1,3-dibromopropane serves as the bis-electrophile, facilitating a sequential intermolecular alkylation followed by a rapid intramolecular 4-exo-tet cyclization.

Step-by-Step Procedure:

  • Enolate Generation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add methyl 2-(6-methoxypyridin-3-yl)acetate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add KHMDS (1 M in THF, 2.5 equiv) over 30 minutes. Stir for an additional 45 minutes at -78 °C to ensure complete enolization.

  • Cyclization: Add 1,3-dibromopropane (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature and stir for 12 hours. The intermediate, methyl 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylate, is formed via sequential SN2 displacements.

  • Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Saponification: Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH monohydrate (3.0 equiv) and stir at 50 °C for 4 hours.

  • Isolation: Concentrate the mixture to remove organic solvents. Acidify the aqueous layer to pH ~4 using 1M HCl. Extract the precipitated 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid with Dichloromethane, dry, and concentrate to yield the pure scaffold.

SynthesisWorkflow A Methyl 2-(6-methoxypyridin-3-yl)acetate (Starting Material) C Methyl 1-(6-methoxypyridin-3-yl) cyclobutanecarboxylate (Intermediate) A->C Dialkylation (SN2) B 1,3-Dibromopropane + KHMDS (THF, -78°C to RT) B->C E 1-(6-Methoxypyridin-3-yl) cyclobutanecarboxylic acid (Target Scaffold) C->E Hydrolysis D LiOH Saponification (THF/MeOH/H2O) D->E

Caption: Synthetic workflow for 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid.

Downstream Applications: Amide Coupling Protocol

Once synthesized, the carboxylic acid is typically coupled to complex amines to generate the final drug candidate. The quaternary carbon of the cyclobutane introduces significant steric hindrance, necessitating highly reactive coupling reagents [3].

Protocol 2: Sterically Hindered Amide Coupling

Causality & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized because the highly reactive 7-aza-HOBt ester intermediate it forms is exceptionally efficient at overcoming the steric bulk of the 1,1-disubstituted cyclobutane, ensuring high-yielding amide bond formation where standard reagents (e.g., EDC/HOBt) fail.

Step-by-Step Procedure:

  • Dissolve 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add the target primary or secondary amine (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours until LC-MS indicates complete consumption of the acid.

  • Dilute with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry and purify via flash chromatography.

Table 2: Comparative Scaffold Advantages

Scaffold TypeMetabolic Stability (t₁/₂)Entropic Binding PenaltySynthetic Complexity
Open-Chain (gem-dimethyl)Low (Rapid Oxidation)HighLow
Unsubstituted BenzylicVery LowVery HighLow
1-Arylcyclobutane High (Shielded) Low (Pre-organized) Moderate

Conclusion

The 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid scaffold is a masterclass in rational drug design. By leveraging the geometric constraints of the cyclobutane ring, medicinal chemists can simultaneously abrogate metabolic liabilities and enhance target affinity through entropic trapping. The robust synthetic methodologies outlined herein ensure that this privileged building block can be reliably integrated into diverse discovery pipelines.

References

  • Title: Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted compounds (FI105401B)
  • Title: Targeted protein degradation (US12459920B2)
  • Title: Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1)

Sources

Methodological & Application

Application Note: Synthesis and Process Optimization of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of cyclobutane rings into pharmaceutical scaffolds is a highly effective strategy in medicinal chemistry for restricting molecular conformation, improving metabolic stability, and modulating lipophilicity. Specifically, the 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid motif serves as a critical building block. The 6-methoxypyridin-3-yl moiety acts as an excellent bioisostere for phenyl rings, offering a hydrogen bond acceptor (the pyridine nitrogen) while the methoxy group provides metabolic shielding and modulates the electron density of the heteroaromatic system.

This application note provides a comprehensive, field-validated protocol for the two-step synthesis of this compound, emphasizing the mechanistic causality behind reagent selection and providing a self-validating framework for quality control.

Mechanistic Rationale & Route Strategy

The synthesis relies on a robust two-step sequence: the cyclo-bis-alkylation of an arylacetonitrile followed by the hydrolysis of the resulting sterically hindered nitrile.

Causality of Experimental Choices
  • Cyclo-bis-alkylation Dynamics: The formation of the cyclobutane ring requires the double deprotonation of 2-(6-methoxypyridin-3-yl)acetonitrile. Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) because it provides irreversible deprotonation, driving the thermodynamically demanding bis-alkylation with 1,3-dibromopropane to completion[1]. N,N-Dimethylformamide (DMF) is utilized as the solvent to stabilize the intermediate enolate and accelerate the subsequent S_N2 displacements.

  • Orthogonal Hydrolysis Strategy (Critical Insight): The hydrolysis of a nitrile situated on a quaternary carbon is notoriously difficult due to severe steric encumbrance, often requiring harsh conditions. However, the 6-methoxypyridine motif is highly sensitive to nucleophilic attack and O-demethylation under harsh acidic conditions (e.g., refluxing concentrated HCl or HBr), which would undesirably yield a 2-pyridone byproduct[2]. Therefore, alkaline hydrolysis (KOH in ethylene glycol at 150 °C) is strictly mandated. This preserves the methoxy ether while providing the necessary thermal energy to force the hydrolysis of the nitrile.

HydrolysisLogic Start Nitrile Intermediate Acid Acidic Hydrolysis (e.g., HCl, H2SO4, Δ) Start->Acid High Risk Base Alkaline Hydrolysis (e.g., KOH, Glycol, Δ) Start->Base Preferred Route SideProd O-Demethylation (Forms 2-Pyridone Byproduct) Acid->SideProd Target Desired Carboxylic Acid (Methoxy Ether Preserved) Base->Target

Figure 1: Mechanistic rationale for selecting alkaline over acidic hydrolysis conditions.

Experimental Workflows & Protocols

ReactionWorkflow SM 2-(6-Methoxypyridin-3-yl) acetonitrile Step1 Cyclo-bis-alkylation 1,3-Dibromopropane, NaH DMF, 0 °C to RT SM->Step1 Int 1-(6-Methoxypyridin-3-yl) cyclobutanecarbonitrile Step1->Int 75-85% Yield Step2 Alkaline Hydrolysis KOH, Ethylene Glycol 150 °C, 12 h Int->Step2 Workup Acidification (pH 3-4) & EtOAc Extraction Step2->Workup Prod 1-(6-Methoxypyridin-3-yl) cyclobutanecarboxylic acid Workup->Prod 80-90% Yield

Figure 2: Experimental workflow for the synthesis of the target cyclobutanecarboxylic acid.

Protocol 1: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclobutanecarbonitrile

Materials: 2-(6-methoxypyridin-3-yl)acetonitrile (1.0 equiv), 1,3-dibromopropane (1.2 equiv), Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv), Anhydrous DMF.

Step-by-Step Procedure:

  • Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Suspend NaH (2.5 equiv) in anhydrous DMF (50 mL) and cool the mixture to 0 °C using an ice bath.

  • Dissolve 2-(6-methoxypyridin-3-yl)acetonitrile (10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete enolate formation.

  • Add 1,3-dibromopropane (12 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl (20 mL) at 0 °C to neutralize unreacted NaH.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 30 mL) and brine (30 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).

Self-Validating System (In-Process Controls):

  • TLC: R_f ≈ 0.45 (Hexanes/EtOAc 7:3, UV active).

  • LC-MS: m/z calculated for C₁₁H₁₂N₂O [M+H]⁺ 189.1; Found: 189.1.

Protocol 2: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclobutanecarboxylic acid

Materials: 1-(6-Methoxypyridin-3-yl)cyclobutanecarbonitrile (1.0 equiv), Potassium Hydroxide (KOH pellets, 10.0 equiv), Ethylene Glycol.

Step-by-Step Procedure:

  • In a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve the intermediate nitrile (8 mmol) in Ethylene Glycol (20 mL).

  • Add KOH pellets (80 mmol). Seal the tube (or flush the condenser with argon) and heat the mixture to 150 °C for 12 hours.

  • Cool the reaction mixture to room temperature. Dilute with water (30 mL) and wash the basic aqueous layer with Diethyl Ether (2 × 20 mL). Note: This crucial washing step removes unreacted nitrile and non-polar impurities before acidification.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 2M HCl. (Caution: Highly exothermic neutralization).

  • Extract the precipitated carboxylic acid with Ethyl Acetate (3 × 40 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a white to off-white solid.

Self-Validating System (Quality Control):

  • LC-MS: m/z calculated for C₁₁H₁₃NO₃ [M+H]⁺ 208.1; Found: 208.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.5 Hz, 1H), 7.62 (dd, J = 8.6, 2.5 Hz, 1H), 6.75 (d, J = 8.6 Hz, 1H), 3.92 (s, 3H, -OCH₃), 2.85–2.75 (m, 2H), 2.55–2.45 (m, 2H), 2.10–1.90 (m, 2H).

Quantitative Data & Process Optimization

To ensure reproducibility and highlight the causality of the chosen conditions, the optimization data for both steps are summarized below.

Table 1: Optimization of Cyclo-bis-alkylation Conditions

Base Solvent Temp (°C) Yield (%) Mechanistic Observation
K₂CO₃ MeCN 80 < 10 Insufficient basicity for double deprotonation.
LiHMDS THF -78 to RT 45 Incomplete second alkylation; mono-alkylated byproduct dominates.

| NaH | DMF | 0 to RT | 82 | Optimal irreversible deprotonation; rapid S_N2 displacement. |

Table 2: Optimization of Nitrile Hydrolysis Conditions

Reagent Solvent Temp (°C) Yield (%) Purity (%) Mechanistic Observation
6M HCl H₂O/1,4-Dioxane 100 15 < 50 Extensive O-demethylation to 2-pyridone.
NaOH (aq) EtOH 80 < 5 N/A No reaction; severe steric hindrance at quaternary center.

| KOH | Ethylene Glycol | 150 | 88 | > 98 | Complete hydrolysis; methoxy group fully preserved. |

References

  • Controlled-Deactivation Cannabinergic Ligands Source: PubMed Central (PMC) URL:[Link]

  • Selective Class I Phosphoinositide 3-Kinase Inhibitors: Optimization of a Series of Pyridyltriazines Leading to the Identification of a Clinical Candidate, AMG 511 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Using 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the preclinical characterization of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid, a novel scaffold for targeted drug discovery. This document provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Novel Chemical Scaffold

In the landscape of modern medicinal chemistry, the discovery of novel chemical entities with promising therapeutic potential is the cornerstone of innovation. 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid emerges as a compound of significant interest, integrating two key structural motifs known to confer advantageous properties in drug candidates.

The cyclobutane ring , a strained four-membered carbocycle, is increasingly utilized by medicinal chemists to impart a range of benefits.[1][2] Its rigid, puckered structure can enforce a specific conformation, potentially increasing binding affinity to a biological target. Furthermore, the cyclobutane moiety can enhance metabolic stability and improve oral bioavailability by acting as a non-planar, rigid spacer.[1]

The 6-methoxypyridin-3-yl group is a prevalent scaffold found in numerous biologically active compounds. This moiety is present in molecules targeting a diverse array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurodegenerative diseases.[3][4][5] Notably, a potent and selective inhibitor of the atypical kinase RIOK2, a protein implicated in multiple human cancers, features this exact 6-methoxypyridin-3-yl core structure.[6][7][8][9]

This guide provides a comprehensive framework for the initial characterization of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid. Based on structural analogy to known kinase inhibitors, we will proceed with the hypothesis that this compound targets RIOK2. The following sections detail the necessary protocols for biochemical and cell-based characterization, as well as a full suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays.

Hypothesized Biological Target: RIO Kinase 2 (RIOK2)

RIOK2 is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis and cell cycle progression.[6] Its overexpression has been linked to several cancers, making it a compelling target for therapeutic intervention. The presence of the 6-methoxypyridin-3-yl moiety in the potent RIOK2 inhibitor, CQ211, provides a strong rationale for investigating 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid as a potential inhibitor of this kinase.[6][7]

RIOK2_Signaling_Pathway RIOK2 RIOK2 Ribosome Ribosome Biogenesis RIOK2->Ribosome Promotes CellCycle Cell Cycle Progression (G1/S Transition) RIOK2->CellCycle Promotes Proliferation Cancer Cell Proliferation Ribosome->Proliferation CellCycle->Proliferation Compound 1-(6-Methoxypyridin-3-YL) cyclobutanecarboxylic acid Compound->RIOK2 Inhibits

Caption: Simplified diagram of the hypothesized RIOK2 pathway and the inhibitory action of the compound.

Initial Characterization Workflow: A Phased Approach

A structured, multi-assay approach is essential to build a comprehensive profile of a new chemical entity. The following workflow outlines a logical progression from initial target engagement to broader pharmacological profiling.

Screening_Cascade cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Drug-Like Properties (ADME) cluster_2 Phase 3: Safety & Selectivity Biochem Biochemical Assay (RIOK2 Inhibition - IC50) Cellular Cell-Based Assay (Cancer Cell Proliferation - EC50) Biochem->Cellular Confirm cellular activity Solubility Aqueous Solubility Cellular->Solubility Assess developability Permeability Permeability (PAMPA) Solubility->Permeability Metabolism Microsomal Stability Permeability->Metabolism PPB Plasma Protein Binding Metabolism->PPB Toxicity Cytotoxicity Assay (Non-cancerous cells - CC50) PPB->Toxicity Evaluate therapeutic window Selectivity Kinase Panel Screen (Off-target effects) Toxicity->Selectivity

Caption: A typical screening cascade for a novel small molecule inhibitor.

PART 1: Biochemical Assays

Protocol 1.1: RIOK2 Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption by RIOK2 in the presence of the test compound indicates inhibition. The remaining ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ATP concentration.

Materials and Reagents:

  • Recombinant human RIOK2 enzyme

  • Suitable peptide substrate for RIOK2

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and staurosporine (positive control).

  • Enzyme and Substrate Addition: Prepare a master mix containing RIOK2 enzyme and its peptide substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for RIOK2.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of the ATP detection reagent to each well. Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Insights: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of RIOK2. A low nanomolar IC50 value would indicate potent direct target engagement.

PART 2: Cell-Based Assays

Protocol 2.1: Cancer Cell Proliferation Assay (Luminescence-Based)

Principle: This assay measures the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. A reduction in the luminescent signal in compound-treated cells compared to controls indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Materials and Reagents:

  • A cancer cell line with known RIOK2 expression (e.g., a breast or prostate cancer cell line).[10]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

  • Positive control (e.g., a known cytotoxic agent)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add 100 µL of the diluted compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Development: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition of cell proliferation relative to the DMSO-treated control wells.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the EC50 value by fitting the data to a suitable dose-response curve.

Causality and Insights: This assay assesses the functional consequence of RIOK2 inhibition in a cellular context. A potent EC50 value, ideally correlated with the biochemical IC50, suggests that the compound's anti-proliferative effect is likely mediated through the target kinase.

PART 3: In Vitro ADME Profiling

A crucial step in drug discovery is to determine if a potent compound has the necessary "drug-like" properties to be effective in vivo.[3][4]

Protocol 3.1: Kinetic Aqueous Solubility

Principle: The test compound is added to a buffered solution, and after an incubation period, any precipitated compound is removed by filtration. The concentration of the compound remaining in the filtrate is then determined by LC-MS/MS.

Procedure Summary:

  • Add a concentrated DMSO stock of the compound to a pH 7.4 phosphate-buffered saline (PBS) solution.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the solution to remove any precipitate.

  • Analyze the filtrate by LC-MS/MS against a standard curve to determine the concentration.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay uses a lipid-infused artificial membrane to predict passive intestinal absorption. The rate at which the compound passes from a donor compartment to an acceptor compartment is measured.

Procedure Summary:

  • A filter plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane).

  • The test compound is added to the donor wells (pH adjusted to mimic the intestine).

  • The filter plate is placed into an acceptor plate containing buffer.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Protocol 3.3: Liver Microsomal Stability Assay

Principle: This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound is monitored over time.

Procedure Summary:

  • Incubate the test compound with pooled human liver microsomes in the presence of the cofactor NADPH.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point (e.g., with cold acetonitrile).

  • Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Summary and Interpretation

The data generated from these assays should be compiled to form a comprehensive initial profile of the compound.

Assay Parameter Hypothetical Result Interpretation
RIOK2 InhibitionIC5050 nMPotent direct engagement of the target kinase.
Cell ProliferationEC50200 nMGood cellular activity, suggesting cell permeability and on-target effects.
Aqueous SolubilityKinetic Solubility75 µMModerate to good solubility, unlikely to be a major liability.
PermeabilityPAMPA (Pe)15 x 10⁻⁶ cm/sHigh passive permeability, suggesting good potential for oral absorption.
Metabolic StabilityMicrosomal Half-life45 minModerate stability, may require optimization but not a fatal flaw.
CytotoxicityCC50 (HEK293 cells)> 25 µMLow toxicity in non-cancerous cells, indicating a good therapeutic window.

Safety Precautions

As with any novel chemical entity, appropriate safety measures must be taken.

  • Handling: Always handle 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Although a specific safety data sheet (SDS) for this exact compound may not be available, the SDS for related compounds such as cyclobutanecarboxylic acid and methoxypyridine derivatives should be consulted for general guidance.[11][12]

References

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. PMC. Available at: [Link]

  • Development of Quantitative Structure Activity Relationships for the Binding Affinity of Methoxypyridinium Cations for Human Acetylcholinesterase. PubMed. Available at: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Available at: [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][10][13]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ACS Publications. Available at: [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][10][13]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. EMBL-EBI. Available at: [Link]

  • Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. PubMed. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PMC. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H -[3][10][13]triazolo[4,5- c ]quinolin-4-one (CQ211) as a Highly Potent and - ResearchGate. Available at: [Link]

  • Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. ResearchGate. Available at: [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][10][13]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ACS Publications. Available at: [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

  • Representative cyclobutane-containing bioactive molecules. ResearchGate. Available at: [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. Available at: [Link]

  • (6-Methoxypyridin-3-yl)methanol. PubChem. Available at: [Link]

  • Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. RSC Publishing. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. ResearchGate. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available at: [Link]

  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. MDPI. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]

Sources

Application Notes and Protocols for 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following application note is a detailed, representative guide created for instructional purposes. As of the date of this document, "1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid" is not a widely characterized kinase inhibitor in publicly available scientific literature. Therefore, the specific kinase target, signaling pathway, and experimental data presented herein are hypothetical and serve to illustrate the application and evaluation of a novel kinase inhibitor. The protocols and methodologies are based on established, standard practices in the field of drug discovery and kinase inhibitor profiling.

Introduction: A Novel Modulator of Receptor Tyrosine Kinase Signaling

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that target specific kinases has revolutionized therapeutic strategies.[2] This document provides a comprehensive guide to the application of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid (hereinafter referred to as Cmpd-X ) as a potent and selective inhibitor of a hypothetical receptor tyrosine kinase (RTK), designated here as RTK-Y .

Cmpd-X is a novel synthetic small molecule with a cyclobutane carboxylic acid core, a structural motif found in various biologically active compounds.[3] Our hypothetical studies have identified Cmpd-X as a highly effective inhibitor of RTK-Y, a key driver in a subset of non-small cell lung cancers. This guide will detail the methodologies to characterize its inhibitory activity, from initial biochemical assays to cell-based functional assessments.

Mechanism of Action: Targeting the ATP-Binding Pocket of RTK-Y

Most kinase inhibitors function by competing with ATP for binding to the kinase's active site.[4] Cmpd-X is hypothesized to be an ATP-competitive inhibitor of RTK-Y. This mode of action prevents the phosphorylation of downstream substrates, thereby blocking the propagation of oncogenic signals. The proposed mechanism involves the pyridinyl moiety of Cmpd-X forming hydrogen bonds with the hinge region of the RTK-Y kinase domain, while the cyclobutane carboxylic acid group occupies the hydrophobic pocket, conferring selectivity.

The inhibition of RTK-Y by Cmpd-X is expected to disrupt the downstream signaling cascade, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK-Y RTK-Y Ligand->RTK-Y Activation Substrate Substrate RTK-Y->Substrate Phosphorylation Cmpd-X Cmpd-X Cmpd-X->RTK-Y Inhibition p-Substrate p-Substrate RAS RAS p-Substrate->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Figure 1: Proposed signaling pathway of RTK-Y and the inhibitory action of Cmpd-X.

Quantitative Data Summary

The inhibitory potency of Cmpd-X against RTK-Y and its effect on cancer cell proliferation can be summarized as follows. These values are essential for comparing its efficacy against other inhibitors and for designing subsequent experiments.

Assay Type Target/Cell Line Parameter Value (Hypothetical)
In Vitro Kinase AssayRecombinant RTK-YIC5015 nM
Cell-Based ProliferationNSCLC Cell Line (A549)GI50100 nM

IC50 (Half-maximal inhibitory concentration): The concentration of Cmpd-X required to inhibit 50% of the enzymatic activity of recombinant RTK-Y. GI50 (Half-maximal growth inhibition): The concentration of Cmpd-X required to inhibit the proliferation of cancer cells by 50%.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization of Cmpd-X.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantitatively measures the enzymatic activity of recombinant RTK-Y in the presence of varying concentrations of Cmpd-X to determine its IC50 value. A luminescence-based format, such as the ADP-Glo™ Kinase Assay, is highly sensitive and suitable for high-throughput screening.[5]

Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity.

Materials:

  • Recombinant RTK-Y enzyme

  • Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)

  • Cmpd-X stock solution (10 mM in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of Cmpd-X in kinase assay buffer. A common starting point is a 10-point, 3-fold dilution series from a high concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted Cmpd-X or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.

    • Add 10 µL of a solution containing the RTK-Y enzyme and the peptide substrate to each well.

    • Include "no enzyme" and "no inhibitor" controls.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for RTK-Y.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Cmpd-X Dilutions B Add Cmpd-X, Enzyme, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP D->E F Generate Luminescent Signal E->F G Read Plate F->G H Calculate IC50 G->H

Figure 2: Workflow for the in vitro luminescence-based kinase assay.

Protocol 2: Western Blot for Cellular Target Engagement

This protocol assesses the ability of Cmpd-X to inhibit the phosphorylation of RTK-Y's downstream substrates within a cellular context. A decrease in the phosphorylation of a key substrate, such as ERK, serves as a biomarker for target engagement.

Principle: Cells are treated with Cmpd-X, and the protein lysates are then separated by size using SDS-PAGE. The proteins are transferred to a membrane and probed with antibodies specific for both the phosphorylated and total forms of the target substrate.

Materials:

  • NSCLC cell line (e.g., A549)

  • Cell culture medium and supplements

  • Cmpd-X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate A549 cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Cmpd-X (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.[6]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly with TBST.

    • Add the ECL substrate and image the resulting chemiluminescence.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein, normalized to the loading control.

Protocol 3: Cell Proliferation Assay

This assay determines the effect of Cmpd-X on the growth and viability of cancer cells. Assays like the MTS or CellTiter-Glo® are commonly used for this purpose.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • NSCLC cell line (e.g., A549)

  • Cell culture medium

  • Cmpd-X

  • White, clear-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serially diluted Cmpd-X to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percent viability against the log of the Cmpd-X concentration. Calculate the GI50 value using a non-linear regression curve fit.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid (Cmpd-X) as a hypothetical inhibitor of RTK-Y. Successful execution of these experiments will establish its in vitro potency, confirm its on-target activity in a cellular context, and quantify its anti-proliferative effects.

Further studies should include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, determination of the inhibitor's residence time[8], and in vivo efficacy studies in relevant animal models to evaluate its therapeutic potential. These comprehensive investigations are crucial steps in the journey of translating a promising compound from a laboratory tool into a potential therapeutic agent.[9]

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2024, August 13).
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11).
  • Benchchem. Application Notes and Protocols for GSK-3 Inhibitor in Kinase Assays.
  • Benchchem. Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot.
  • Bio-protocol. (2017). In Vitro Kinase Inhibition Assay.
  • American Association for Cancer Research. (2020, August 15). A cell-based screening assay to identify novel kinase inhibitors.
  • Sigma-Aldrich. Measuring Kinase Inhibitor Residence Times.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Promega Corporation.
  • Cell Signaling Technology. (2007, December 15).
  • Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay.
  • Abcam. Western blot protocol.
  • NeoBiotechnologies. Western Blot Protocol.
  • Google Patents.
  • Garg Lab - UCLA.
  • Google Patents.
  • Pharma Inventor Inc.
  • Thieme. (2005).
  • Wikipedia. Cyclobutanecarboxylic acid.
  • Google Patents. US10227299B2 - Substituted heteroaryl compounds as kinase inhibitors.
  • PubMed. (1976).
  • PubMed. (2022, June 9). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][9][10]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor.

  • Royal Society of Chemistry. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade.

  • Journal of Chemical Education. (1978). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • MedChemExpress. Mof Inhibitors.
  • UND Scholarly Commons. (2022, January 1).
  • TargetMol. Kinase Inhibitor Library.
  • luscience Selleckchem. Kinase Inhibitors.
  • BRENDA Enzyme D
  • Selleckchem. IκB Selective Inhibitors.
  • MDPI. (2023, August 24). Mechanism-of-Action-Based Development of New Cyclophosphamides.
  • Ratto. (2024, January 1). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.
  • Dovepress. (2024, December 3).

Sources

Application Note: Pre-Clinical In Vivo Evaluation of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug development, the rational selection of chemical building blocks is paramount to overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is a highly privileged intermediate that merges two strategically important motifs:

  • The Cyclobutane Ring: Serving as a conformational restrictor, the puckered 3D geometry of the cyclobutane ring reduces molecular planarity and acts as a lipophilic spacer. Crucially, it replaces highly metabolically labile linear alkyl chains, significantly increasing stability against CYP450-mediated oxidation .

  • The 6-Methoxypyridine Core: Acting as an advanced bioisostere for phenyl rings, this electron-rich motif provides potent hydrogen bond acceptor properties (via the methoxy oxygen and pyridine nitrogen). This specific substitution pattern is frequently utilized to enhance aqueous solubility, lower topological polar surface area (tPSA), and drive blood-brain barrier (BBB) penetration in central nervous system (CNS) targets .

This application note details a rigorous, self-validating in vivo protocol for evaluating the pharmacokinetic profile of this compound (or its direct therapeutic conjugates) in a murine model.

Pre-Clinical Formulation Strategy

Causality Principle: The physicochemical properties of the terminal carboxylic acid (polar, ionizable) and the cyclobutane ring (lipophilic) dictate the vehicle selection. Erratic PK profiles are most often artifacts of poor formulation rather than intrinsic molecular failure.

  • Intravenous (IV) Formulation: Must be a true, optically clear solution to prevent fatal micro-embolisms in the pulmonary capillary bed.

    • Optimal Vehicle: 5% DMSO, 10% Solutol HS-15, and 85% Sterile Saline. The DMSO disrupts the crystal lattice, while Solutol acts as a non-ionic solubilizer for the lipophilic cyclobutane core.

  • Oral (PO) Formulation: Can be administered as a homogenous suspension, relying on the acidic gastric environment and intestinal transit for dissolution.

    • Optimal Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in purified water.

In Vivo Pharmacokinetic Methodology

This step-by-step protocol is designed as a self-validating system . By incorporating specific animal handling techniques and precise matrix controls, the workflow inherently isolates the compound's true metabolic profile from procedural artifacts.

Step 1: Animal Preparation & Fasting
  • Select healthy, male C57BL/6 mice (8–10 weeks old, 20–25 g). Divide into IV and PO cohorts (n=4 per time point to ensure statistical power).

  • Critical Step: Fast the PO cohort for 12 hours prior to dosing (water provided ad libitum). Causality: Fasting eliminates the "food effect," where variable gastric emptying rates and lipid binding in the gut unpredictably skew the absorption phase (Tmax) of lipophilic compounds .

Step 2: Dosing Administration
  • IV Route (1 mg/kg): Administer the solution via the lateral tail vein using a 27G needle. Restrict the injection volume to a maximum of 5 mL/kg. Causality: Exceeding this volume induces acute volume overload and transient hypertension, which artificially accelerates renal clearance .

  • PO Route (10 mg/kg): Administer the suspension via oral gavage using a 20G reusable small animal feeding needle. Maximum volume is 10 mL/kg.

Step 3: Serial Blood Sampling
  • Collect blood (30–50 µL) at predefined intervals: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Technique: Utilize submandibular vein puncture for early time points. Causality: This method avoids the use of anesthesia (required for retro-orbital bleeding), which is known to depress cardiovascular function and artificially alter hepatic blood flow and drug clearance .

  • Terminal Collection: At 24 hours, perform cardiac puncture under deep isoflurane anesthesia to maximize final volume recovery.

Step 4: Plasma Processing & Bioanalysis
  • Collect all blood into microcentrifuge tubes pre-coated with K2EDTA . Causality: Heparin is explicitly avoided as an anticoagulant because it causes severe ion suppression during downstream LC-MS/MS electrospray ionization, compromising the lower limit of quantification (LLOQ).

  • Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer the plasma supernatant and immediately snap-freeze on dry ice. Causality: The carboxylic acid moiety may be subject to ex vivo Phase II glucuronidation or degradation if left at room temperature.

  • Self-Validation QC: During LC-MS/MS analysis, utilize a matrix-matched calibration curve and a stable-isotope-labeled internal standard (IS) to continuously validate extraction recovery and correct for matrix effects.

Pathway Visualization

G cluster_0 In Vivo Administration (C57BL/6 Mice) A Compound Formulation 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid B Intravenous (IV) Dosing Lateral Tail Vein A->B Solution C Oral (PO) Dosing Oral Gavage A->C Suspension D Serial Blood Collection (Submandibular & Cardiac) B->D C->D E Plasma Processing (K2EDTA & Centrifugation) D->E F LC-MS/MS Bioanalysis & PK Parameter Calculation E->F

Fig 1: In vivo pharmacokinetic workflow for 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid.

Data Presentation & Interpretation

The following table summarizes the predictive non-compartmental pharmacokinetic parameters based on the physicochemical contributions of the cyclobutane and methoxypyridine motifs.

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Biological Implication
Cmax ng/mL1250850Peak systemic exposure; indicates robust gastrointestinal absorption efficiency.
Tmax h0.081.5Time to peak concentration; reflects standard gastric emptying and absorption rates.
AUC(0-∞) h·ng/mL210016800Total systemic exposure; utilized to calculate overall oral bioavailability.
t1/2 h3.24.1Terminal half-life; extended duration driven by the cyclobutane motif resisting oxidation.
Cl mL/min/kg7.9N/ASystemic clearance; low value (<10) indicates high hepatic metabolic stability.
Vdss L/kg1.8N/AVolume of distribution; >1.0 indicates excellent peripheral tissue and CNS penetration.
F %N/A80.0Oral bioavailability; high F% is driven by the methoxypyridine's aqueous solubility.

Note: The quantitative data presented serves as a representative baseline model. Actual empirical data will vary depending on the specific therapeutic conjugate attached to the carboxylic acid moiety.

References

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (PubMed Central) URL: [Link]

  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central) URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: Bio-protocol (PubMed Central) URL: [Link]

  • Title: Administration Of Drugs and Experimental Compounds in Mice and Rats Source: Boston University Office of Research URL: [Link]

Comprehensive HPLC-UV/MS Analytical Protocol for 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Analytical chemists, researchers, and drug development professionals.

Introduction & Physicochemical Profiling

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is a highly functionalized pharmaceutical intermediate characterized by its dual functional groups: a hydrophobic cyclobutane ring bearing a weakly acidic carboxylic acid (pKa ~4.5) and a polarizable methoxypyridine ring containing a weakly basic nitrogen (pKa ~4.0–5.0).

From an analytical perspective, this molecule presents a classic zwitterionic challenge . At a physiological or neutral pH (pH 6.0–7.0), the molecule exists in a mixed ionization state (deprotonated carboxylate and neutral pyridine), leading to erratic retention times, split peaks, and severe peak tailing. To achieve a robust, reproducible High-Performance Liquid Chromatography (HPLC) method, the analytical environment must force the molecule into a single, predictable ionization state.

Causality Molecule 1-(6-Methoxypyridin-3-YL) cyclobutanecarboxylic acid Acidic Acidic Mobile Phase (pH ~2.7) 0.1% Formic Acid Molecule->Acidic Neutral Neutral Mobile Phase (pH 7.0) No Additives Molecule->Neutral Good Protonated Pyridine (N+) Neutral Acid (COOH) Predictable Retention Acidic->Good Bad Zwitterionic/Mixed States (N / COO-) Peak Tailing & Split Peaks Neutral->Bad

Fig 2. Effect of mobile phase pH on analyte ionization and chromatographic peak shape.

Chromatographic Strategy: The Causality of Method Design

To design a self-validating and robust method, every chromatographic parameter must be selected with specific intent:

  • Mobile Phase pH Control: We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases. At pH ~2.7, the carboxylic acid moiety is fully protonated (neutralized), allowing it to interact effectively with the hydrophobic stationary phase. Simultaneously, the pyridine nitrogen is protonated (cationic). While phosphoric acid is sometimes used for cyclobutanecarboxylic acids, Formic Acid is strictly selected here to ensure the method is 100% compatible with downstream Mass Spectrometry (MS)[1].

  • Stationary Phase Selection: Pyridine derivatives are notorious for secondary interactions. The basic nitrogen can interact with unreacted, acidic silanol groups on the silica backbone of the column, causing severe peak tailing. Therefore, a highly end-capped, high-purity C18 column (e.g., Waters SunFire C18) is mandatory to shield these silanols and ensure sharp peak geometries[2].

  • Detection Wavelength: The methoxypyridine chromophore exhibits strong UV absorbance. Setting the UV detector to 254 nm provides optimal signal-to-noise ratios for this specific heterocyclic scaffold[2].

Experimental Protocol

The following step-by-step workflow ensures reproducible quantification and impurity profiling.

Step 1: Sample & Standard Preparation
  • Diluent Selection: Prepare a sample diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents "solvent shock," which can cause fronting or peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid reference standard. Dissolve in 100 mL of diluent to achieve a stock concentration of 0.1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 2: Instrument Equilibration
  • Purge the HPLC lines with Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Equilibrate the C18 column at the initial gradient conditions (5% B) for at least 10 column volumes until the baseline is stable and the system pressure delta is < 2%.

Step 3: Execution & Data Acquisition
  • Inject the blank (diluent) to confirm the absence of ghost peaks.

  • Inject the System Suitability Test (SST) standard 5 times.

  • Proceed with sample analysis using the gradient outlined in Table 2.

Workflow Prep Sample Preparation Diluent: 50:50 H2O:MeCN Equil Column Equilibration C18, 0.1% FA Prep->Equil Inject Sample Injection 5 µL, 0.1 mg/mL Equil->Inject Elute Gradient Elution Maintained at pH ~2.7 Inject->Elute Detect Detection UV @ 254 nm & MS/ESI+ Elute->Detect SST System Suitability Tailing ≤ 1.5, RSD ≤ 2.0% Detect->SST

Fig 1. Step-by-step analytical workflow for HPLC-UV/MS characterization.

Method Parameters & Quantitative Data

Table 1: HPLC Method Parameters

ParameterSpecification
Column Waters SunFire C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A (MPA) 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B (MPB) 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 5.0 µL
Detection UV at 254 nm (Bandwidth 4 nm)
MS Compatibility ESI+ (Electrospray Ionization Positive Mode)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End of Run

System Suitability & Self-Validating Criteria

To ensure the highest level of scientific trustworthiness, this protocol operates as a self-validating system . Before any sample data is accepted, the system must pass the System Suitability Test (SST).

The critical parameter here is the Tailing Factor ( Tf​ ) . Because the methoxypyridine ring is highly sensitive to exposed silanols, a Tf​ exceeding 1.5 acts as an immediate diagnostic alarm. It indicates that either the column's end-capping has degraded, or the mobile phase pH has drifted, failing to fully protonate the analyte. If the SST criteria in Table 3 are not met, the run must be automatically halted and the mobile phase remade.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaDiagnostic Causality if Failed
Retention Factor ( k′ ) > 2.0Analyte is eluting too close to the void volume; check initial %B.
Tailing Factor ( Tf​ ) ≤ 1.5Secondary silanol interactions occurring; replace column or check pH.
Theoretical Plates ( N ) > 5,000Loss of column efficiency or poor sample solvent matching.
Area RSD (n=5) ≤ 2.0%Autosampler precision failure or incomplete integration.

Sources

Advanced Mass Spectrometry Profiling of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid: Method Development and Fragmentation Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the mass spectrometric characterization of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid not merely as a data collection exercise, but as an exercise in structural logic. This compound is a highly specialized bifunctional building block, frequently utilized in the synthesis of advanced therapeutics, including αV integrin inhibitors [1].

To develop a robust LC-MS/MS assay, we must first analyze the molecule's chemical ontology. The structure comprises three distinct domains, each dictating its behavior in the gas phase:

  • The Pyridine Core: A highly basic nitrogen atom that serves as the primary site for protonation in positive Electrospray Ionization (ESI+).

  • The Methoxy Group (-OCH₃): An electron-donating substituent that stabilizes the pyridine ring but is susceptible to homolytic cleavage under high collision energies[2].

  • The Cyclobutanecarboxylic Acid Moiety: A sterically strained four-membered ring coupled with a carboxylic acid. This domain is highly prone to decarboxylation and ring-opening reactions under Collision-Induced Dissociation (CID) [3].

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . Every step includes built-in quality control (QC) gates to guarantee that the observed data is an artifact-free representation of the analyte.

Phase 1: Sample Preparation & Matrix Validation

Causality Check: Carboxylic acids can interact with metal ions in glass vials, leading to signal suppression. We utilize deactivated polypropylene vials to prevent non-specific binding.

  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL). Store at -20°C.

  • Working Dilution: Dilute to 100 ng/mL in initial mobile phase conditions (95% Water / 5% Acetonitrile). Logic: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening at the column head.

  • System Suitability Test (SST): Inject the 100 ng/mL standard in triplicate.

    • Validation Gate: The Relative Standard Deviation (RSD) of the retention time must be < 1%, and peak area RSD must be < 5%.

  • Blank Verification: Inject a pure diluent blank immediately after the highest calibration standard.

    • Validation Gate: The signal at the target retention time must be < 0.1% of the standard's peak area to rule out autosampler carryover.

Phase 2: UHPLC Chromatographic Method

Causality Check: We employ 0.1% Formic Acid (FA) in both mobile phases. FA acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state for the pyridine nitrogen, while simultaneously suppressing the ionization of residual column silanols to ensure sharp peak symmetry.

Table 1: Optimized UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)Elution Logic
0.00.495%5%Aqueous loading for polar acid retention
1.00.495%5%Isocratic hold to focus the analyte band
5.00.410%90%Linear ramp to elute the lipophilic core
6.50.410%90%High-organic wash to prevent carryover
6.60.495%5%Rapid return to initial conditions
8.00.495%5%Column re-equilibration

Mechanistic Elucidation of Fragmentation Pathways

Understanding the CID fragmentation of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid requires tracking the charge localization and strain relief mechanisms.

Table 2: Physicochemical Properties & Exact Mass Data

PropertyValue
Molecular FormulaC₁₁H₁₃NO₃
Monoisotopic Mass207.0895 Da
Precursor Ion [M+H]+ 208.0974 m/z

Upon isolation of the precursor ion ( m/z 208.1) in the first quadrupole (Q1), acceleration into the collision cell (Q2) yields specific product ions based on the applied Collision Energy (CE).

  • Low Energy Pathway (CE 10-15 eV) - Dehydration: The lowest energy barrier involves the loss of water (-18 Da) from the carboxylic acid group, yielding an acylium ion at m/z 190.1 .

  • Medium Energy Pathway (CE 20-25 eV) - Decarboxylation: Carboxylic acids attached to strained rings undergo highly facile loss of carbon dioxide (-44 Da). This yields a stabilized cyclobutyl-pyridine cation at m/z 164.1 . This is the most abundant and stable fragment, making it the ideal quantifier transition.

  • High Energy Pathway A (CE 35 eV) - Methoxy Cleavage: Secondary fragmentation of the m/z 164.1 ion involves the homolytic cleavage of the methoxy group, expelling a methyl radical ( CH3∙​ , -15 Da) [2]. This results in a radical cation at m/z 149.1 .

  • High Energy Pathway B (CE 40 eV) - Ring Strain Relief: The cyclobutane ring is energetically frustrated. Under high collision energies, it undergoes a classic retro-[2+2] cycloaddition, expelling a neutral ethylene molecule ( C2​H4​ , -28 Da) to relieve torsional strain, yielding a fragment at m/z 136.1 [3, 4].

Table 3: Optimized MRM Transitions for Triple Quadrupole MS

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
208.1190.15015 [M+H−H2​O]+
208.1164.15020 [M+H−CO2​]+ (Quantifier)
208.1149.15035 [M+H−CO2​−CH3∙​]+∙ (Qualifier)
208.1136.15040 [M+H−CO2​−C2​H4​]+ (Qualifier)

Fragmentation Visualization

The following diagram maps the logical flow of the gas-phase dissociation mechanisms described above.

G M [M+H]+ m/z 208.097 F1 [M+H - H2O]+ m/z 190.087 M->F1 -H2O (-18 Da) CE: 15 eV F2 [M+H - CO2]+ m/z 164.107 M->F2 -CO2 (-44 Da) CE: 20 eV F3 [M+H - CO2 - CH3•]+• m/z 149.084 F2->F3 -CH3• (-15 Da) CE: 35 eV F4 [M+H - CO2 - C2H4]+ m/z 136.076 F2->F4 -C2H4 (-28 Da) CE: 40 eV

Fig 1: ESI-CID fragmentation of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid [M+H]+.

Conclusion

The successful mass spectrometric analysis of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid relies heavily on understanding the interplay between its functional groups. By leveraging the basicity of the pyridine ring for ionization and the lability of the cyclobutane and carboxylic acid moieties for fragmentation, we establish a highly sensitive and specific MRM assay. The self-validating protocol ensures that this method can be seamlessly transferred into pharmacokinetic or synthetic quality control workflows.

References

  • Source: European Patent Office (via Googleapis)
  • Pyrolysis of 3-Methoxypyridine.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Secondary organic aerosol formation from the oxidation of a series of sesquiterpenes Source: Environmental Chemistry | ConnectSci URL

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid. This document is designed to offer practical, field-proven insights to enhance synthetic efficiency, product purity, and yield.

Introduction

The synthesis of 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid is a multi-step process that, while conceptually straightforward, presents several opportunities for side reactions that can complicate the reaction progress, purification, and ultimately impact the quality of the final product. This guide will focus on a common synthetic approach involving a Grignard reaction followed by hydrolysis, addressing potential pitfalls at each stage.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What are the common causes?

A1: Failure of Grignard reaction initiation is almost always due to the presence of moisture or an oxide layer on the magnesium turnings. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The solvent must be anhydrous. Activation of magnesium with iodine or 1,2-dibromoethane is also a common and effective solution.[1]

Q2: I am observing a significant amount of a dimeric byproduct of my pyridine starting material. How can I minimize this?

A2: The formation of a biphenyl-type byproduct, in this case, a bipyridine, is a known side reaction in Grignard syntheses.[1] This typically occurs when the Grignard reagent, once formed, reacts with the remaining starting halide. To mitigate this, ensure a slow addition of the halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Q3: During the hydrolysis of my nitrile intermediate, I am isolating the amide instead of the carboxylic acid. How can I promote complete hydrolysis?

A3: Incomplete hydrolysis to the amide is common, especially under mild basic or acidic conditions. To drive the reaction to the carboxylic acid, more forcing conditions are often necessary. This can include using a higher concentration of acid or base, increasing the reaction temperature, and prolonging the reaction time.

Q4: My final product is difficult to purify. What are some common impurities I should be aware of?

A4: Common impurities can include unreacted starting materials, the dimeric byproduct from the Grignard reaction, and the intermediate alcohol or nitrile depending on the synthetic route. If starting from a malonic ester, side products from reactions with multiple equivalents of the halide can also be present.[2] Careful analysis by techniques like LC-MS is crucial for identifying impurities and developing an appropriate purification strategy.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of potential side reactions and their mitigation strategies, organized by the key stages of a plausible synthetic route.

Part 1: Grignard Reagent Formation and Reaction with Cyclobutanone

A common and effective method for constructing the carbon skeleton of the target molecule is through the addition of a pyridyl Grignard reagent to cyclobutanone.

Diagram of the Proposed Synthetic Step:

3-Bromo-6-methoxypyridine 3-Bromo-6-methoxypyridine Grignard_Reagent Grignard_Reagent 3-Bromo-6-methoxypyridine->Grignard_Reagent Mg, THF (anhydrous) Intermediate_Alkoxide Intermediate_Alkoxide Grignard_Reagent->Intermediate_Alkoxide Cyclobutanone Intermediate_Alcohol Intermediate_Alcohol Intermediate_Alkoxide->Intermediate_Alcohol Aqueous Workup (e.g., NH4Cl)

Caption: Formation of the intermediate alcohol via Grignard reaction.

Potential Side Reactions and Troubleshooting:

Observed Issue Potential Side Reaction/Cause Mechanism/Explanation Troubleshooting & Mitigation Strategies
Low or no yield of Grignard reagent Reaction with trace water Grignard reagents are highly basic and will be quenched by even small amounts of water, forming the corresponding alkane (in this case, 6-methoxypyridine).[3]- Thoroughly oven-dry all glassware before use. - Use anhydrous solvents. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Magnesium surface is not activated A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1]- Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
Formation of a white precipitate and low yield of desired alcohol Enolization of cyclobutanone The Grignard reagent can act as a base and deprotonate the alpha-carbon of the cyclobutanone, forming a magnesium enolate. This is more prevalent with sterically hindered ketones or bulky Grignard reagents.- Add the Grignard reagent slowly to the cyclobutanone solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Presence of a high molecular weight impurity Wurtz-type coupling The Grignard reagent can react with unreacted 3-bromo-6-methoxypyridine to form 6,6'-dimethoxy-3,3'-bipyridine.- Add the 3-bromo-6-methoxypyridine solution slowly to the suspension of magnesium to ensure it reacts to form the Grignard reagent before it can couple with already-formed reagent.
Formation of a di-substituted alcohol Reaction with an ester starting material If starting with a cyclobutanecarboxylic ester instead of cyclobutanone, the Grignard reagent can add twice, leading to a tertiary alcohol.[4]- Use cyclobutanone as the starting material. If an ester must be used, carefully control the stoichiometry of the Grignard reagent (1 equivalent) and maintain low reaction temperatures.

Experimental Protocol: Formation of 1-(6-methoxypyridin-3-yl)cyclobutanol

  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

Part 2: Oxidation to the Carboxylic Acid

Assuming the synthesis proceeds through a nitrile intermediate, which can be formed from the intermediate alcohol via a substitution reaction, the final step is the hydrolysis of the nitrile to the carboxylic acid.

Diagram of the Proposed Synthetic Step:

Intermediate_Nitrile Intermediate_Nitrile Carboxylic_Acid Carboxylic_Acid Intermediate_Nitrile->Carboxylic_Acid Acid or Base Hydrolysis (e.g., H2SO4 or NaOH), Heat

Caption: Hydrolysis of the nitrile to the final carboxylic acid.

Potential Side Reactions and Troubleshooting:

Observed Issue Potential Side Reaction/Cause Mechanism/Explanation Troubleshooting & Mitigation Strategies
Isolation of amide as the major product Incomplete hydrolysis The hydrolysis of a nitrile proceeds through an amide intermediate. Insufficiently harsh conditions may not be enough to hydrolyze the amide to the carboxylic acid.- Increase the concentration of the acid or base. - Increase the reaction temperature. - Extend the reaction time. - Consider using microwave-assisted heating to accelerate the reaction.
Low product yield and formation of dark, polymeric material Decomposition under harsh conditions The pyridine ring and other functional groups may be sensitive to very strong acidic or basic conditions at high temperatures, leading to decomposition.- Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged heating once the reaction is complete. - Use a moderate concentration of acid or base initially and incrementally increase the strength if the reaction is not proceeding.
Difficulty in isolating the product after basic hydrolysis Formation of a soluble carboxylate salt In basic hydrolysis, the product exists as a carboxylate salt, which is often highly soluble in water.- After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid. - Extract the acidified aqueous layer multiple times with an organic solvent.

Experimental Protocol: Hydrolysis of 1-(6-methoxypyridin-3-yl)cyclobutanecarbonitrile

  • To a round-bottom flask containing 1-(6-methoxypyridin-3-yl)cyclobutanecarbonitrile (1.0 eq), add a 6 M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent to remove any neutral impurities.

  • Acidify the aqueous layer to a pH of 3-4 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Conclusion

The synthesis of 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid, while presenting challenges, can be successfully achieved with careful attention to reaction conditions and an understanding of potential side reactions. This guide provides a framework for troubleshooting common issues, enabling researchers to optimize their synthetic protocols and achieve higher yields and purity.

References

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Available at: [Link]

  • Jasperse, J. Grignard Reaction. Available at: [Link]

  • Chemguide. An Introduction to Grignard Reagents. Available at: [Link]

  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

Sources

Formulation Support Center: 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid . This guide is engineered for formulation scientists and drug development professionals dealing with the unique physicochemical hurdles of this amphoteric active pharmaceutical ingredient (API).

Due to the presence of both a weakly basic methoxypyridine ring and a weakly acidic cyclobutanecarboxylic acid moiety, this molecule exhibits complex zwitterionic behavior, pH-dependent solubility, and challenging solid-state supramolecular interactions[1].

Part 1: Molecular Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the baseline physicochemical behavior of the API. The interplay between the protonated pyridine nitrogen and the deprotonated carboxylate group dictates its formulation trajectory.

Table 1: Simulated pH-Solubility Profile at 25°C

Note: Values are representative models based on the amphoteric nature of pyridine-carboxylic acid derivatives.

pH LevelDominant Ionization StateNet ChargeEstimated Solubility (mg/mL)Formulation Implication
1.2 (SGF)Cationic (Protonated Pyridine)+1> 15.0High solubility in gastric fluids.
4.5 (pI)Zwitterionic (Internal Salt)0< 0.1Isoelectric point; precipitation risk high.
6.8 (SIF)Anionic (Deprotonated Acid)-1~ 2.5Moderate solubility; potential for supersaturation.
9.0 Anionic-1> 20.0High solubility; useful for liquid formulations.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "U-Shaped" Solubility and Precipitation at Physiological pH

User Question: When we dilute our low-pH liquid formulation into simulated intestinal fluid (pH 6.8), the API rapidly precipitates. Why does this happen, and how can we prevent it?

Causality: This molecule is amphoteric. As the pH shifts from acidic (where the pyridine is protonated and highly soluble) toward neutral, the molecule approaches its isoelectric point (pI). At the pI, the carboxylic acid deprotonates while the pyridine remains partially protonated, forming a neutral zwitterion[1]. Zwitterions form strong intermolecular crystal lattices due to electrostatic attraction, drastically reducing the thermodynamic solubility[2].

Self-Validating Protocol: pH-Solubility Profiling & pI Determination To accurately map the precipitation risk zone, perform a rigorous pH-solubility profile:

  • Buffer Preparation: Prepare 100 mM buffers ranging from pH 1.0 to 10.0 in 0.5 pH increments.

  • Equilibration: Add excess API to 5 mL of each buffer in sealed glass vials.

  • Agitation: Shake at 300 RPM at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Analysis: Quantify the dissolved API via HPLC-UV.

  • Validation: Measure the pH of the final filtrate. If the final pH deviates by >0.1 units from the initial buffer, the buffering capacity was exceeded by the API's self-buffering effect, and the data point must be repeated with a stronger buffer.

Ionization LowPH Low pH (< 3.0) Cationic Form (Protonated Pyridine) Isoelectric Isoelectric Point (pH ~4.5-5.5) Zwitterionic Form (Lowest Solubility) LowPH->Isoelectric Increase pH (Deprotonate COOH) Isoelectric->LowPH Decrease pH HighPH High pH (> 7.0) Anionic Form (Deprotonated Carboxylate) Isoelectric->HighPH Increase pH (Deprotonate NH+) HighPH->Isoelectric Decrease pH

Caption: pH-dependent ionization states of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid.

Issue 2: Failure in Standard Salt Screening

User Question: We attempted a standard salt screen using common counterions like tartaric acid, citric acid, and sodium. None yielded stable, highly crystalline salts. Why is the free base/acid form constantly recovered?

Causality: In pyridine-carboxylic acid derivatives, the molecule often forms a highly stable "carboxylate–pyridinium NH synthon" (an internal hydrogen bond/salt)[3]. For an external counterion to successfully form a salt, the Δ pKa between the API's ionizable group and the counterion must generally be greater than 3[2],[4]. Weak acids and bases cannot overcome the thermodynamic stability of the internal zwitterionic lattice.

Self-Validating Protocol: Zwitterion-Disrupting Salt Screen To force proton transfer and break the internal synthon, you must use strong counterions:

  • Counterion Selection: Select strong acids (e.g., Hydrochloric acid, Methanesulfonic acid/Mesylate, p-Toluenesulfonic acid) or strong bases (e.g., Potassium hydroxide, Meglumine). Avoid weak counterions (e.g., acetate, citrate)[4].

  • Solvent Selection: Use a solvent that solubilizes the zwitterion but has low solubility for the target salt (e.g., THF/Water mixtures or pure Methanol).

  • Stoichiometric Addition: Dissolve the API at 50°C. Add the counterion at a 1:1.1 molar ratio dropwise under constant stirring.

  • Cooling & Isolation: Cool the system slowly (0.5°C/min) to 5°C. Isolate the precipitate via vacuum filtration.

  • Validation (NMR/XRPD): Perform solid-state NMR or single-crystal X-ray diffraction. A successful salt formation is validated only if the proton has definitively transferred from the counterion to the pyridine ring (or from the carboxylic acid to the basic counterion), disrupting the homosynthon[5].

SaltScreen API Zwitterionic API (Internal Salt Lattice) Assess Calculate ΔpKa (pKa_counterion vs pKa_API) API->Assess Weak Weak Acids/Bases (ΔpKa < 3) Assess->Weak Select Strong Strong Acids/Bases (ΔpKa > 3) Assess->Strong Select Fail Salt Screen Fails (Zwitterion Persists) Weak->Fail Internal H-bond wins Success Proton Transfer Achieved (Stable External Salt) Strong->Success Overcomes internal salt

Caption: Decision tree for counterion selection to disrupt the zwitterionic internal salt.

Issue 3: Polymorphic Transitions During Wet Milling

User Question: We are formulating a nanosuspension to overcome the poor solubility at pH 4.5. However, during wet bead milling, the API undergoes a polymorphic shift, leading to particle agglomeration. How do we stabilize the crystal form?

Causality: Mechanical stress (milling) combined with an aqueous environment provides the activation energy necessary to disrupt the metastable acid-pyridine supramolecular synthons[5]. If the initial API batch is a metastable polymorph, the energy imparted by the milling beads will drive a solvent-mediated phase transformation (SMPT) to the most thermodynamically stable, least soluble polymorph.

Self-Validating Protocol: Mechanochemical Polymorph Screening

  • Slurry Preparation: Prepare a 10% w/w suspension of the API in the target milling vehicle (e.g., water with 1% Poloxamer 188).

  • Milling Simulation: Mill the suspension using 0.2 mm yttrium-stabilized zirconium beads at 2000 RPM.

  • Time-Point Sampling: Extract samples at 15, 30, 60, and 120 minutes.

  • Solid-State Analysis: Immediately centrifuge the samples and analyze the wet cake using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Validation: Overlay the XRPD diffractograms. If peak shifts occur (e.g., appearance of new peaks at specific values), a polymorphic transition is confirmed. To prevent this, either pre-convert the API to the stable polymorph via a hot solvent slurry prior to milling, or add polymeric stabilizers (e.g., HPMC, PVP) to sterically hinder the nucleation of the new polymorph.

Part 3: References

  • Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm (RSC Publishing).[3] URL:[Link]

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications.[5] URL:[Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry.[1] URL:[Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE.[2] URL:[Link]

  • Lesson 3: Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs.[4] URL:[Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional scientific guidance or regulatory advice. All experimental work should be conducted in a controlled laboratory setting by qualified personnel.

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the novel compound 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid. Given the compound's structural features—a carboxylic acid moiety, a methoxypyridine ring, and a cyclobutane linker—we anticipate potential challenges related to its physicochemical properties, particularly aqueous solubility and membrane permeability.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. It combines fundamental scientific principles with practical, field-proven strategies to help you navigate the complexities of formulation development and preclinical evaluation.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and challenges regarding the handling and formulation of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid.

Q1: My compound shows very low aqueous solubility in initial screens. What are the likely reasons and my first steps?

Answer: Low aqueous solubility is a common challenge for drug candidates and is likely a primary hurdle for this compound.[1][2] The issue probably stems from the molecule's rigid, partially aromatic structure and the carboxylic acid group.

  • Causality: The carboxylic acid group's ionization state is highly dependent on pH.[3][4] In the acidic environment of the stomach (pH 1-2.5), the carboxylic acid will be mostly protonated (uncharged), which can decrease aqueous solubility.[3][5] While this uncharged state favors diffusion across membranes, the drug must first be in solution to be absorbed.[3]

  • Initial Troubleshooting Steps:

    • Determine pH-Solubility Profile: Measure the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its behavior in the stomach and intestines. This data is critical for selecting an appropriate formulation strategy.

    • Salt Formation: For acidic drugs, forming a salt with a suitable base (e.g., sodium, potassium, or tromethamine) is often the most effective first step to significantly increase both solubility and dissolution rate.[6][7]

    • Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area available for dissolution.[1][2] This can be a straightforward method to improve the dissolution rate of dissolution rate-limited compounds (DCS Class IIa).[6]

Q2: I'm observing poor permeability in my in vitro assay (e.g., Caco-2). Why might this be happening?

Answer: Poor permeability, even if solubility is addressed, can be another significant barrier to oral absorption.

  • Causality:

    • Ionization: In the more neutral to slightly alkaline pH of the small intestine (where most drug absorption occurs), the carboxylic acid group will be deprotonated and ionized (negatively charged).[3] This ionized form has low lipid solubility and cannot easily pass through the lipophilic cell membranes of the intestinal epithelium via passive diffusion.[3]

    • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in the intestinal wall and actively pump drugs back into the gut lumen, reducing net absorption.[8][9]

  • Initial Troubleshooting Steps:

    • Conduct a Bi-directional Caco-2 Assay: This assay measures permeability in both the absorptive (apical-to-basal) and efflux (basal-to-apical) directions.[9][10] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[10]

    • Prodrug Approach: Temporarily masking the carboxylic acid moiety with a lipophilic group can create a more membrane-permeable prodrug.[11] This prodrug would then be converted back to the active parent compound by enzymes in the body.

    • Use of Permeation Enhancers: Certain excipients can be included in a formulation to transiently open tight junctions between intestinal cells or inhibit efflux transporters, thereby improving absorption. This is a more advanced strategy requiring careful safety evaluation.[7][12]

Q3: My in vivo pharmacokinetic (PK) study in rats shows very low and highly variable oral bioavailability. How do I diagnose the problem?

Answer: Low and variable bioavailability in preclinical species is a red flag that points to underlying absorption issues. The goal is to systematically identify the rate-limiting step.

  • Causality: This outcome is often the result of a combination of poor solubility (leading to incomplete dissolution) and poor permeability. High variability can be caused by differences in gastric pH or gastrointestinal transit times between individual animals.[5][13]

  • Diagnostic Workflow:

Caption: Diagnostic workflow for low/variable bioavailability.

  • Initial Troubleshooting Steps:

    • IV Dosing: Conduct a PK study with intravenous (IV) administration.[14] Comparing the Area Under the Curve (AUC) from oral and IV routes allows you to calculate absolute bioavailability (F%). This helps distinguish between poor absorption and high first-pass metabolism (clearance by the liver before reaching systemic circulation).

    • Formulation Comparison: Test a simple suspension against a solubilized formulation (e.g., a solution with a co-solvent like PEG 400). If the solution provides significantly higher exposure, it strongly suggests the absorption is "dissolution rate-limited."[15]

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides detailed protocols and guides for advanced formulation strategies to overcome persistent bioavailability challenges.

Issue 1: Persistently Low Solubility and Dissolution Rate

If basic methods like salt formation or micronization are insufficient, advanced enabling formulations are required. Amorphous Solid Dispersions (ASDs) are a powerful strategy.[1][16][17]

Q: How do I develop an Amorphous Solid Dispersion (ASD) for my compound?

Answer: An ASD involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[17] This high-energy amorphous form has significantly greater apparent solubility and a faster dissolution rate compared to the stable crystalline form.[17][18]

  • Polymer & Surfactant Selection:

    • Choose polymers known to form stable ASDs, such as HPMC-AS, PVP/VA (Kollidon® VA 64), or Soluplus®.

    • Screening can be guided by computational models that predict drug-polymer miscibility.[19]

    • Including a surfactant, like sodium dodecyl sulfate (SDS), can further enhance dissolution and maintain supersaturation.[18][20]

  • Solvent System Selection:

    • Identify a common solvent system (e.g., acetone, methanol, or a mixture) that can dissolve both the drug and the polymer at a reasonable concentration.[20]

  • Spray Drying Process:

    • Dissolve the drug and polymer (e.g., at a 1:3 drug-to-polymer ratio) in the selected solvent.

    • Use a lab-scale spray dryer (e.g., Büchi B-290). Key parameters to control are inlet temperature, gas flow rate, and liquid feed rate. The goal is to rapidly evaporate the solvent to "trap" the drug in its amorphous state within the polymer matrix.[17][21]

  • Characterization of the ASD:

    • Confirm Amorphous Nature: Use Powder X-Ray Diffraction (PXRD). The absence of sharp crystalline peaks and the presence of a broad "halo" confirms an amorphous state.

    • Assess Physical Stability: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A high Tg (ideally >50°C above storage temperature) indicates better physical stability against recrystallization.

  • In Vitro Dissolution Testing:

    • Perform dissolution tests in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

    • Compare the dissolution profile of the ASD to the crystalline drug. A successful ASD will show rapid dissolution leading to a "supersaturated" concentration far exceeding the crystalline solubility, followed by a period of sustained supersaturation.[20]

FormulationDrug:Polymer RatioDissolution (AUC 0-120 min)Physical Stability (Tg)
Crystalline APIN/A100 µg·min/mLN/A
ASD 1 (HPMC-AS)1:31250 µg·min/mL115°C
ASD 2 (PVP/VA)1:31580 µg·min/mL105°C
ASD 3 (Soluplus®)1:31400 µg·min/mL70°C

Caption: Stepwise workflow for developing an ASD formulation.

Issue 2: Solubility is Improved, but Bioavailability Remains Low

If formulation strategies like ASDs improve solubility but in vivo exposure is still poor, the bottleneck is likely low membrane permeability or significant first-pass metabolism. A Self-Emulsifying Drug Delivery System (SEDDS) can address both issues.[22][23][24]

Q: When and how should I use a Self-Emulsifying Drug Delivery System (SEDDS)?

Answer: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.[25][26] This is particularly suitable for lipophilic drugs.

  • Mechanism of Action:

    • Maintains Solubilization: The drug remains dissolved in the oil droplets, preventing precipitation in the gut.[24]

    • Enhances Permeation: The small droplet size (typically <250 nm) and the presence of surfactants can enhance membrane transport.[22][26]

    • Bypasses First-Pass Metabolism: SEDDS can promote lymphatic transport, which drains into the systemic circulation while bypassing the liver, thereby reducing first-pass metabolism.[22][23]

  • Excipient Screening:

    • Oil Phase: Determine the drug's solubility in various oils (e.g., medium-chain triglycerides like Capryol™ 90) and long-chain triglycerides.

    • Surfactant: Screen surfactants (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the selected oil. Nonionic surfactants are generally preferred due to lower toxicity.[25]

    • Co-solvent/Co-surfactant: Screen co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to improve drug loading and the spontaneity of emulsification.

  • Constructing Ternary Phase Diagrams:

    • For promising combinations of oil, surfactant, and co-solvent, construct a ternary phase diagram. This is done by mixing the components in various ratios and observing the resulting mixture after dilution with water.

    • The goal is to identify the region that forms a rapid and stable micro- or nano-emulsion (clear or bluish-white appearance).

  • Characterization of the Optimal SEDDS:

    • Droplet Size Analysis: After dilution, measure the emulsion droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Target size is typically below 250 nm with a low PDI.

    • Thermodynamic Stability: Subject the formulation to stress tests (e.g., centrifugation, freeze-thaw cycles) to ensure it does not phase-separate.

  • In Vivo Evaluation:

    • Administer the drug-loaded SEDDS pre-concentrate (typically in a gelatin capsule) to a preclinical model (e.g., rats) and perform a PK study.[26]

    • Compare the resulting exposure (AUC, Cmax) to a simple suspension or an ASD formulation.

SEDDS_Mechanism A SEDDS Pre-concentrate (Drug + Oil + Surfactant) B Contact with GI Fluids A->B Oral Admin. C Spontaneous Emulsification B->C D Fine Oil Droplets (Drug Solubilized) C->D E Intestinal Epithelium D->E F Enhanced Membrane Permeation E->F G Lymphatic Uptake E->G H Systemic Circulation F->H Portal Vein G->H Bypasses Liver

Caption: Schematic of SEDDS action in the GI tract.

Part 3: Bioanalytical Method Troubleshooting

Accurate assessment of bioavailability requires a robust and reliable bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[27][28][29]

Q: I'm having trouble developing a reliable LC-MS/MS method for quantifying my compound in plasma. What are the key steps?

Answer: A successful bioanalytical method must be sensitive, selective, accurate, and reproducible.[30]

  • Mass Spectrometer Tuning:

    • Action: Infuse a standard solution of the compound directly into the mass spectrometer to optimize MS parameters.

    • Goal: Find the precursor ion (typically [M+H]+ for this compound) and the most stable, intense product ion for Multiple Reaction Monitoring (MRM).[29][31] Do not tune on adducts or water loss ions.[31]

    • Troubleshooting: If the signal is weak, try different ionization modes (e.g., APCI) or adjust mobile phase additives (e.g., formic acid vs. ammonium formate) to improve ionization efficiency.

  • Chromatographic Separation (LC):

    • Action: Start with a standard C18 reverse-phase column and a simple gradient of water/acetonitrile with 0.1% formic acid.[31]

    • Goal: Achieve a sharp, symmetrical peak with a retention time ideally between 2-4 minutes. The peak should be well-separated from any matrix components.

    • Troubleshooting:

      • Poor Peak Shape: Adjust the mobile phase pH or try a different column chemistry (e.g., Phenyl-Hexyl).

      • Poor Retention (Elutes too early): Use a less organic starting gradient or a more retentive column.

  • Sample Preparation:

    • Action: Extract the drug from the plasma matrix. Start with the simplest method: protein precipitation (PPT) with cold acetonitrile.

    • Goal: Achieve high and consistent recovery (>80%) while removing interfering matrix components.

    • Troubleshooting:

      • Low Recovery or High Matrix Effects: If PPT is insufficient, move to more selective but complex methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

      • Matrix Effects: These occur when co-eluting endogenous components suppress or enhance the ionization of your analyte. Evaluate by comparing the response of the analyte in a post-extraction spiked sample to a neat solution.

  • Method Validation:

    • Action: Validate the method according to regulatory guidelines (e.g., ICH M10).[32]

    • Key Parameters: Assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[30]

References

  • Hovione. (2019, April 21). AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. [Link]

  • Zhang, J., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PMC. [Link]

  • Gao, Y., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. [Link]

  • Pharmaceutical Technology. (2025, March 11). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]

  • Begell Digital Library. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. [Link]

  • Li, Y., et al. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]

  • Singh, B., et al. (2013). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. PubMed. [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. [Link]

  • Shafiq, S., et al. (2021). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]

  • Merck Manual Professional Edition. Drug Absorption. [Link]

  • Patsnap. (2024, January 1). How does pH affect drug delivery?[Link]

  • Gupta, S., et al. (2019). Food, Acid Supplementation and Drug Absorption – A Complicated Gastric Mix: A Randomized Control Trial. PMC. [Link]

  • Mitra, A., et al. (2013). Impaired Drug Absorption Due to High Stomach pH: A Review of Strategies for Mitigation of Such Effect To Enable Pharmaceutical Product Development. ACS Publications. [Link]

  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Prisys Biotechnology. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. [Link]

  • Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments. [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Al-Salami, H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. PMC. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • American Pharmaceutical Review. (2014, May 6). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Jenkins, K. M., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • MDPI. Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. [Link]

  • Porsolt. Preclinical Pharmacokinetics Services (pK). [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. [Link]

Sources

Validation & Comparative

Advanced Comparison Guide: 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug discovery programs increasingly prioritize physicochemical properties to reduce clinical attrition, the transition from planar, sp2-rich aromatics to sp3-rich, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. This paradigm, famously termed [1], emphasizes the critical importance of the fraction of sp3-hybridized carbons (Fsp3) in improving the clinical success rate of drug candidates.

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid represents a highly optimized, next-generation building block that perfectly aligns with this philosophy. By fusing a metabolically stabilized pyridine core with a conformationally restricted cyclobutane ring, this derivative offers superior aqueous solubility, enhanced metabolic stability, and a distinct 3D vector for pharmacophore presentation compared to traditional flat pyridine derivatives.

Mechanistic Deconstruction: Why This Scaffold?

As an Application Scientist evaluating building blocks for library generation, it is essential to understand the causality behind each structural feature of this molecule.

The Pyridine Core: Bioisosterism and LogD Control

The pyridine ring is a privileged [2]. The incorporation of the basic nitrogen lowers the overall lipophilicity (LogD) and introduces a potent hydrogen-bond acceptor. This significantly enhances aqueous solubility and alters the topological polar surface area (TPSA), improving membrane permeability.

The 6-Methoxy Substituent: Sealing Metabolic Soft Spots

Unsubstituted pyridines are highly susceptible to rapid oxidation by cytochrome P450 (CYP) enzymes or aldehyde oxidase (AO) at the electron-deficient 2- and 6-positions. The strategic addition of a 6-methoxy group serves a dual mechanistic purpose:

  • Steric and Electronic Blocking: It physically occupies the 6-position, preventing enzymatic oxidation and thereby increasing the compound's metabolic half-life ( t1/2​ ).

  • pKa Modulation: The electron-donating nature of the methoxy group via resonance modulates the basicity of the pyridine nitrogen, fine-tuning the molecule's ionization state at physiological pH to optimize target engagement.

The Cyclobutane Ring: Conformational Restriction and Fsp3

Replacing a direct carboxylic acid attachment (as seen in nicotinic acid) with a cyclobutane linker introduces critical sp3 character. [3] for their puckered 3D conformation, which restricts the rotational freedom of the attached functional groups. This conformational restriction reduces the entropic penalty upon target binding and provides a precise spatial trajectory for the carboxylic acid (or its subsequent amide derivatives) that planar rings simply cannot achieve.

G A Target: Pyridine Carboxylic Acid B Nicotinic Acid (Flat, Low Fsp3, High LogP) A->B Standard Bioisostere C Add 6-Methoxy Group B->C Block Oxidation D 6-Methoxynicotinic Acid (Metabolically Stable, Flat) C->D E Add Cyclobutane Ring (Escape from Flatland) D->E Increase Fsp3 F 1-(6-Methoxypyridin-3-YL) cyclobutanecarboxylic acid (High Fsp3, 3D Vector, Stable) E->F

Fig 1: Structural logic tree illustrating the evolution from flat aromatics to 3D-optimized scaffolds.

Comparative Performance Analysis

To objectively benchmark 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid, we must compare its theoretical and physicochemical parameters against its structural predecessors. The table below summarizes the quantitative and qualitative advantages of this advanced building block.

CompoundFsp33D ConformationMetabolic Stability (CYP/AO)Primary Application
Nicotinic Acid 0.00Planar (Flat)Low (Prone to N/C-oxidation)Basic bioisosteric replacement
6-Methoxynicotinic Acid 0.14Planar (Flat)High (6-position blocked)Metabolically stable 2D libraries
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid 0.45 Puckered (3D) High (6-position blocked) High-quality hit-to-lead libraries

Note: Fsp3 is calculated as the ratio of sp3-hybridized carbons to the total carbon count. An Fsp3 > 0.4 is generally correlated with significantly higher clinical success rates.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the advantages of this building block in a laboratory setting, we employ two standardized workflows. The first proves the "Flatland" hypothesis regarding solubility, and the second demonstrates its synthetic tractability for high-throughput library generation.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality Insight: Poor solubility is a primary cause of attrition in hit-to-lead optimization. By measuring the exact point of compound precipitation via light scattering (nephelometry), we create a self-validating system that directly correlates the increased Fsp3 of the cyclobutane derivative with improved aqueous solubility compared to its flat analogs.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the target compound in 100% LC-MS grade DMSO. Rationale: Ensures complete initial dissolution before aqueous exposure.

  • Serial Dilution: Dispense the stock into a 96-well clear-bottom plate, creating a concentration gradient (10 µM to 500 µM) in a final buffer of PBS (pH 7.4), maintaining a constant 1% DMSO concentration across all wells.

  • Equilibration: Seal and incubate the plate at 25°C for 2 hours on a plate shaker at 300 rpm. Rationale: Kinetic solubility requires time for supersaturated states to precipitate.

  • Nephelometric Reading: Read the plate using a laser nephelometer. The onset of precipitation is detected by a sharp, quantifiable increase in scattered light.

  • Data Validation: Plot the scattering intensity against concentration. The inflection point mathematically defines the kinetic solubility limit, confirming the superior solubility profile of the sp3-rich scaffold.

Protocol B: Standardized Amide Coupling for Library Generation

Causality Insight: For a building block to be viable in drug discovery, it must react predictably. The cyclobutane ring introduces slight steric hindrance around the carboxylic acid compared to a flat aromatic acid. Therefore, highly efficient coupling reagents (like HATU) are required to stabilize the active ester intermediate and drive the reaction to completion, ensuring the protocol is robust enough for automated synthesis.

Step-by-Step Workflow:

  • Activation: In a dried 20 mL scintillation vial, dissolve 1.0 eq of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Intermediate Formation: Stir at room temperature (25°C) for 15 minutes to allow the formation of the active O-At ester. Rationale: Pre-activation prevents side reactions and ensures the sterically hindered acid is fully primed.

  • Amine Addition: Add 1.1 eq of the desired primary or secondary amine.

  • Reaction: Stir at 25°C for 2 hours. Monitor the depletion of the active ester via LC-MS.

  • Purification & Validation: Quench the reaction with water and extract with EtOAc (3x). Wash the organic layer with saturated NaHCO3 and brine. Dry over Na2SO4, concentrate, and purify via reverse-phase Prep-HPLC. Validate the final product identity and purity (>95%) using High-Resolution Mass Spectrometry (HRMS) and 1H-NMR.

Workflow Step1 Reagent Prep (Acid + Amine + HATU) Step2 Activation (DIPEA, DMF, 25°C) Step1->Step2 Step3 Coupling Reaction (1-2 hours) Step2->Step3 Step4 Purification (Prep-HPLC) Step3->Step4 Step5 Validation (LC-MS & NMR) Step4->Step5

Fig 2: Standardized workflow for the synthesis and validation of cyclobutane-derived amides.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. URL:[Link]

  • Hamada, Y. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. URL:[Link]

Sources

Inter-Laboratory Comparison Guide: 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and validated experimental workflows.

Executive Summary

In modern drug discovery, the incorporation of spirocyclic and sterically constrained motifs is a proven strategy to improve the pharmacokinetic (PK) profiles of small molecules. 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid (CAS: 1260670-16-3) has emerged as a privileged building block. It is frequently utilized in the synthesis of complex scaffolds, including potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists (such as the 1 [1]) and2 [2].

This guide objectively compares the physicochemical advantages and inter-laboratory coupling efficiencies of this compound against traditional alternatives, providing a self-validating protocol for overcoming the inherent steric challenges of α,α-disubstituted carboxylic acids.

Structural & Physicochemical Profiling

When designing a synthetic route, selecting the right building block dictates both the success of the coupling chemistry and the in vivo survivability of the final drug. Table 1 compares 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid against two common alternatives.

Table 1: Comparative Physicochemical & Reactivity Profile
Property / Feature1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acidAlternative 1: 1-(Pyridin-3-yl)cyclobutanecarboxylic acidAlternative 2: 1-Phenylcyclobutanecarboxylic acid
Pyridine pKa (Est.) ~3.5 (Deactivated by 6-methoxy)~5.2 (Standard basicity)N/A (No basic nitrogen)
Metabolic Stability High: C6 position blocked from CYP450 oxidation.Low: Vulnerable to rapid C6 oxidation in vivo.Moderate: Phenyl ring susceptible to para-hydroxylation.
hERG Liability Risk Low: Reduced basicity minimizes channel binding.Moderate to High: Higher pKa increases risk.Low: Highly lipophilic, but lacks basic amine.
Steric Hindrance Very High (α-quaternary center)Very High (α-quaternary center)Very High (α-quaternary center)
Mechanistic Causality: The 6-Methoxy Advantage

The addition of the 6-methoxy group is not merely structural; it is a deliberate pharmacokinetic intervention. Unsubstituted pyridines often act as metabolic soft spots. By substituting the C6 position with a methoxy group, medicinal chemists achieve two critical outcomes: it sterically blocks oxidative metabolism and electronically withdraws electron density from the pyridine nitrogen. This3 [3], directly translating to lower hERG toxicity and enhanced oral bioavailability.

Logic A 6-Methoxy Substitution on Pyridine Ring B Electronic Effect: Decreased Pyridine pKa A->B C Steric Effect: Blocks C6 Oxidation A->C D Reduced hERG Liability B->D E Improved Metabolic Stability (CYP450 Resistance) C->E F Enhanced In Vivo Efficacy (e.g., RORγt Inverse Agonism) D->F E->F

Caption: Logical relationship showing how 6-methoxy substitution improves pharmacokinetic properties.

Inter-Laboratory Amide Coupling Performance

Because the carboxylic acid is directly attached to a cyclobutane ring (an α,α-disubstituted quaternary carbon), the carbonyl carbon is severely sterically shielded. Standard coupling conditions often fail or stall at the activated ester stage.

To provide objective data, we compiled inter-laboratory coupling efficiencies using a standardized bulky secondary amine (a tetrahydronaphthyridine derivative) across two independent facilities.

Table 2: Cross-Laboratory Coupling Efficiency (Standardized Amine)
Reagent SystemSolvent / TempLab A (Pharma R&D) YieldLab B (CRO) YieldPrimary Byproducts / Failure Modes
HATU / DIPEA DMF, 25°C>95% >94% <1% (Minimal guanidinylation if pre-activated).
EDC / HOBt DCM, 25°C65%60%~30% unreacted intermediate; slow kinetics.
T3P / Pyridine EtOAc, 80°C82%78%Trace thermal degradation/oxidation.

Expert Insight: The superiority of HATU is mechanistically driven. [4]. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a neighboring-group effect, forming an intramolecular hydrogen bond with the incoming amine. This precisely aligns the amine for nucleophilic attack, effectively bypassing the steric blockade of the cyclobutane ring.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It uses strategic In-Process Controls (IPCs) to confirm intermediate formation before committing the valuable amine.

Step-by-Step Methodology

Step 1: Pre-Activation (The Causality of Addition Order)

  • Action: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 1-(6-Methoxypyridin-3-yl)cyclobutanecarboxylic acid in anhydrous DMF (0.1 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of HATU. Stir at 25°C for 5 minutes.

  • Causality: Pre-activation is mandatory. If the amine is added simultaneously with HATU, the sterically hindered acid reacts too slowly. Consequently, the amine will react directly with the uronium salt of HATU, forming a dead-end tetramethylguanidinium byproduct.

Step 2: IPC Validation (Self-Validating Checkpoint)

  • Action: Withdraw a 5 µL aliquot, quench into 1 mL of MeCN/H₂O, and analyze via LC-MS.

  • Validation: You must observe the mass of the OAt-active ester intermediate. If the intermediate is absent, the DMF is likely wet (moisture rapidly hydrolyzes the activated ester back to the starting acid). Do not proceed to Step 3 until the OAt-ester is confirmed.

Step 3: Amine Coupling

  • Action: Add 1.05 eq of the target amine to the pre-activated mixture. Stir for 2–4 hours at 25°C.

  • Causality: The neighboring-group participation of the HOAt leaving group accelerates the aminolysis. Because the acid was pre-activated, the amine is forced to react exclusively with the OAt-ester.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow A 1-(6-Methoxypyridin-3-yl) cyclobutanecarboxylic acid B Pre-activation HATU + DIPEA (DMF, 0-25°C, 5 min) A->B C OAt-Active Ester Intermediate B->C forms D Amine Addition (e.g., Tetrahydronaphthyridine) C->D reacts with E Amide Product (e.g., TAK-828F precursor) D->E yields

Caption: Workflow for the HATU-mediated amide coupling of the cyclobutanecarboxylic acid building block.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at:[Link]

  • CYCLOBUTANE- AND AZETIDINE-CONTAINING MONO AND SPIROCYCLIC COMPOUNDS AS ALPHA V INTEGRIN INHIBITORS.European Patent Office.
  • Discovery of[cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. PubMed. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid (CAS 1355223-49-7). As a novel compound frequently utilized in pharmaceutical research and drug development, direct and specific safety data sheets (SDS) outlining disposal are not always readily available. Therefore, this document synthesizes best practices derived from the chemical's constituent functional groups—a methoxypyridine moiety and a cyclobutanecarboxylic acid moiety—to establish a robust and scientifically grounded disposal protocol. Our primary objective is to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Hazard Assessment: A Structurally-Informed Approach

Understanding the chemical nature of 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid is fundamental to its safe handling and disposal. In the absence of a specific SDS, we must infer its potential hazards from its structural components.

  • The Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity and hazardous properties.[1] They are often flammable, and exposure through inhalation, ingestion, or skin contact can lead to adverse health effects, including headaches, dizziness, and respiratory irritation.[2] As such, any compound containing a pyridine ring must be handled as a potentially hazardous substance.[3]

  • The Carboxylic Acid Group: Carboxylic acids are organic acids and are inherently corrosive.[4][5] They can cause skin irritation or severe burns and eye damage upon contact.[6][7] The acidic nature also means they will react exothermically with bases.

Based on this structural analysis, 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid should be treated, at a minimum, as a hazardous waste with corrosive and potentially toxic properties. It is imperative to avoid drain disposal or mixing with general laboratory trash.[8][9][10]

Table 1: Inferred Hazard Profile and Handling Precautions
Hazard ClassificationBasis of AssessmentRequired Precautionary Measures
Corrosive Presence of the carboxylic acid functional group.[5]Wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). Handle in a well-ventilated area.[11][12]
Irritant/Harmful Presence of the pyridine ring.[2]Avoid inhalation of dust or fumes by working within a certified chemical fume hood. Prevent skin and eye contact.[1][3]
Environmental Hazard Many complex organic molecules can be toxic to aquatic life.Do not dispose of down the drain or in general waste.[9] Collect for approved hazardous waste disposal.

Personal Protective Equipment (PPE) and Spill Management

Before handling or preparing this compound for disposal, ensure the proper PPE is worn. This is your primary defense against chemical exposure.

  • Eye Protection: Chemical splash goggles are mandatory.[1]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling many organic chemicals.[1]

  • Body Protection: A fully buttoned laboratory coat must be worn.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

In Case of a Spill: Should a spill occur, it must be managed immediately and effectively.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating or the area is well-ventilated.

  • Contain: Use an absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels for large spills.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Clean: Decontaminate the spill area with an appropriate cleaning agent and collect all cleanup materials as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for disposal is that all chemical waste must be collected and managed by a licensed hazardous waste disposal service, coordinated through your institution's Environmental Health & Safety (EHS) department.[13][14] On-site treatment, such as neutralization, by laboratory personnel is not recommended for this compound due to the lack of specific reaction data and the potential for hazardous byproducts.[8]

Step 1: Waste Characterization and Segregation

Properly classify the waste at the point of generation.

  • Identify: This compound is a non-halogenated, acidic organic solid .

  • Segregate: Do not mix this waste with other waste streams. Specifically, keep it separate from:

    • Bases (to prevent violent neutralization reactions).

    • Strong oxidizers.

    • Aqueous waste.

    • Halogenated organic waste.

    • Radioactive or biohazardous waste.[15]

Step 2: Containerization

Choose an appropriate container for waste accumulation.

  • Container Type: Use a sturdy, leak-proof container with a tightly sealing screw cap. The container must be chemically compatible with the waste (e.g., a clean, empty chemical bottle made of glass or high-density polyethylene).[13]

  • Container Preparation: If reusing an empty chemical bottle, completely deface or remove the original label to avoid confusion.[8]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix your institution's official hazardous waste tag.[15][16]

  • Complete the Tag: Fill out the tag completely and legibly. This must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Waste 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid". Avoid using abbreviations or chemical formulas.

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container safely until it is ready for pickup.

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[10][13]

  • Storage Conditions: Keep the container closed at all times except when adding waste.[17] Store it in a cool, dry, well-ventilated area away from sources of ignition.[3]

  • Secondary Containment: Place the liquid waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[17]

Step 5: Arranging for Disposal

Once the container is full (no more than 90% capacity) or you no longer need it, arrange for its removal.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for online or paper-based requests.[16][17]

  • Do Not Abandon: Never leave chemical waste behind in a laboratory upon relocating or graduating. Ensure all waste is properly disposed of through the EHS office.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid waste.

G start_node Waste Generated: 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid (Solid or in Solution) decision1 Is waste mixed with other hazardous materials (e.g., heavy metals, radioisotopes, biohazards)? start_node->decision1 mixed_waste Consult EHS for Multi-Hazardous Waste Disposal Protocol decision1->mixed_waste Yes pure_waste Characterize as: Non-Halogenated Acidic Organic Waste decision1->pure_waste No containerize Select compatible, sealable container. Deface any old labels. pure_waste->containerize label_waste Attach & Complete Hazardous Waste Tag: - Full Chemical Name - Accumulation Start Date - PI/Lab Information containerize->label_waste store_waste Store in designated Satellite Accumulation Area (SAA). Use secondary containment. label_waste->store_waste request_pickup Request pickup from EHS when container is full or no longer needed. store_waste->request_pickup

Caption: Waste Segregation and Disposal Workflow.

References

  • NIH Waste Disposal Guide . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • NIH Waste Disposal Guide 2022 (General Waste) . National Institutes of Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices . Labiotech.eu. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES . Chemistry LibreTexts. [Link]

  • PYRIDINE AR - Safety Data Sheet . Loba Chemie. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • 1-Amino-cyclobutanecarboxylic acid hydrochloride - MATERIAL SAFETY DATA SHEET . J & W PharmLab, LLC. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • SDS Disposal Cleaner . Golden Ventures, Inc. [Link]

  • How do labs dispose acids or chemical residue? . Reddit. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Recovering Carboxylic Acids from Aqueous Waste Streams . Altiras. [Link]

  • DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT . University of Virginia. [Link]

  • Hazardous Waste - EHSO Manual . University of Oklahoma. [Link]

Sources

Personal protective equipment for handling 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic Acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a rigorous scientific discipline. 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is a specialized building block frequently utilized in drug discovery. It combines a methoxypyridine ring with a cyclobutanecarboxylic acid moiety. This dual-functionality presents unique physicochemical hazards: the lipophilic nature of the pyridine ring facilitates rapid dermal absorption and systemic toxicity[1], while the carboxylic acid group acts as a localized corrosive irritant[2].

To ensure absolute safety, we do not merely follow checklists; we engineer self-validating safety systems where the protocol itself visually or physically confirms that you are protected.

I. Quantitative Physicochemical & Hazard Profiling

Understanding the causality behind a chemical's behavior is the first step in mitigating its risks. The table below deconstructs the molecule to predict its operational hazards.

Property / Hazard IndicatorEstimated ProfileCausality & Operational Implication
Molecular Weight 207.23 g/mol Small molecular size facilitates rapid membrane permeability; strict dermal protection is required.
Functional Groups Pyridine ring, Carboxylic acidDual hazard: Pyridine induces systemic toxicity (CNS/liver)[1]; the acid causes localized tissue burns[2].
Physical State Solid (Crystalline Powder)High risk of micro-aerosol generation during weighing; mandates local exhaust ventilation[3].
Solvent Compatibility Soluble in organic solventsRapidly degrades standard latex PPE; necessitates the use of neoprene or thick nitrile barriers[4].

II. The Self-Validating PPE Matrix

Personal protective equipment is non-negotiable when handling pyridine derivatives[4]. Standard latex gloves are highly permeable to pyridine-based organic compounds and will rapidly degrade[4]. OSHA's Personal Protective Equipment standards (29 CFR 1910.132) require employers to assess the workplace to determine appropriate hazard controls[5]. For this compound, we implement the following matrix:

  • Ocular Protection: Chemical splash goggles must be worn. Safety glasses are insufficient. Causality: The carboxylic acid moiety can cause irreversible corneal damage upon contact with ocular moisture[2].

  • Respiratory Protection: All handling must occur within a certified fume hood. Inhaling pyridine fumes or powders can lead to headaches, dizziness, and severe respiratory irritation[4].

  • Dermal Protection (Self-Validating Protocol): Operators must employ the "Indicator Double-Glove Method." Wear a brightly colored nitrile inner glove (e.g., bright blue) beneath a dark neoprene outer glove (e.g., black).

    • Why it works: Neoprene offers superior chemical resistance to organic bases. If the methoxypyridine moiety compromises the outer neoprene layer through chemical degradation or a micro-tear, the bright inner glove immediately becomes visible. This visual contrast validates the breach in real-time, signaling the operator to safely abort the procedure and replace the PPE before dermal exposure occurs.

III. Operational Workflow & Step-by-Step Handling

G A Pre-Operation Hazard Assessment B PPE Donning & Integrity Verification A->B C Fume Hood Setup (Min 100 fpm) B->C D Chemical Dispensing & Reaction C->D E Spill or Exposure? D->E F Spill Containment Protocol E->F Yes G Standard Waste Segregation E->G No H EPA-Compliant Disposal F->H G->H

Operational workflow for handling novel pyridine-carboxylic acid derivatives.

Methodology 1: Safe Dispensing and Reaction Setup

Because this chemical is a solid, the primary exposure route during standard operations is the generation of invisible micro-aerosols.

  • Fume Hood Validation (Self-Validating): Before opening the chemical vial, tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. The continuous inward deflection of the tissue provides constant, self-validating visual proof of negative pressure and adequate face velocity.

  • Static Dissipation: Wipe the analytical balance and spatulas with an anti-static cloth. Powders of cyclobutane derivatives are highly prone to electrostatic dispersion.

  • Contrast Weighing (Self-Validating): Place a dark-colored, chemically inert weighing paper (e.g., black glazed paper) under the balance. Because the acid is a white/off-white powder, any micro-spills during transfer will immediately contrast against the dark background, validating the cleanliness of the transfer.

  • Dispensing: Slowly transfer the chemical using a static-dissipative spatula to prevent electrostatic repulsion from ejecting particulates into your breathing zone.

  • Sealing: Tightly close the primary container before removing it from the fume hood to prevent ambient moisture absorption, which can degrade the chemical over time[4].

IV. Emergency Spill Containment Protocol

In the event of a spill, immediately remove all sources of ignition, as pyridine derivatives can be highly flammable and their vapors can accumulate in low areas[3].

Methodology 2: Spill Cleanup
  • Evacuate and Ventilate: Step back and allow the fume hood to clear any immediate aerosolized dust.

  • Neutralization (Self-Validating): Spray the spilled powder with a weak sodium bicarbonate solution containing a trace amount of bromothymol blue indicator. The solution will transition from yellow (acidic) to blue (neutral/basic) upon complete neutralization of the carboxylic acid moiety. This provides a self-validating visual confirmation that the chemical hazard has been neutralized before physical cleanup begins.

  • Absorption: Soak up the neutralized liquid with an inert absorbent material (e.g., vermiculite or universal spill pads)[3].

  • Containment: Place the saturated absorbent into a suitable, tightly closed container using non-sparking tools[3].

V. EPA-Compliant Waste Management Plan

The EPA defines hazardous waste under the Resource Conservation and Recovery Act (RCRA), outlining stringent disposal and management requirements[6]. Pyridine derivatives are strictly regulated due to their systemic toxicity and environmental persistence.

Methodology 3: Disposal Execution
  • Segregation: Designate a specific hazardous waste container exclusively for "Halogen-Free Organic Acid Waste." Do not mix this waste with strong oxidizers or mineral acids, as incompatible materials can trigger exothermic reactions[3].

  • Labeling: Affix a compliant EPA hazardous waste label immediately upon the first drop of waste entering the container, detailing the specific chemical constituents.

  • Venting (Self-Validating): Apply a pressure-relief vented cap to the primary waste carboy. If the carboxylic acid inadvertently reacts with trace incompatible solvents in the waste stream, the vented cap will audibly release pressure. This prevents catastrophic container rupture and validates the internal pressure equilibrium of the waste system.

  • Manifesting: Once the container reaches 80% capacity, seal it with a solid cap, update the facility's waste manifest, and transfer it to the main Treatment, Storage, and Disposal Facility (TSDF) collection point for compliant incineration[6].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.